4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Description
Properties
CAS No. |
22940-55-2 |
|---|---|
Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone |
InChI |
InChI=1S/C20H23NO3S/c1-16-9-11-19(12-10-16)25(23,24)21-14-6-13-20(15-21,17(2)22)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3 |
InChI Key |
NLCBHXPETNNAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine"
This guide details the high-purity synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2).
The protocol prioritizes the Benzyl-Protection Route . While a direct synthesis using N-tosyl precursors is theoretically possible, the benzyl strategy is the industry "Gold Standard" for this pharmacophore. It isolates the sensitive Grignard-mediated ketone formation from the sulfonamide moiety, preventing side reactions (e.g., S-N cleavage) and ensuring maximum yield and purity.
Technical Guide | Version 1.0
Executive Summary & Retrosynthetic Logic
Target Molecule: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Core Scaffold: 4,4-Disubstituted Piperidine (Opioid/Analgesic Pharmacophore) Primary Challenge: Construction of the quaternary carbon at C4 and the subsequent ketone formation.
Retrosynthetic Analysis
The synthesis is deconstructed into three distinct phases to maximize chemoselectivity:
-
N-Functionalization: The final step installs the sulfonyl group on the secondary amine.
-
Ketone Formation: The acetyl group is generated via a Grignard reaction on a nitrile precursor.
-
Ring Construction: The piperidine core is built via double alkylation of phenylacetonitrile using a nitrogen mustard equivalent.
Figure 1: Retrosynthetic disconnection showing the Benzyl-Protection strategy.
Detailed Experimental Protocols
Phase 1: Construction of the Piperidine Ring
Objective: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine.[1][2] Mechanism: Bis-alkylation of an active methylene compound via Phase Transfer Catalysis (PTC).
Reagents:
-
Phenylacetonitrile (Benzyl cyanide)
-
N,N-Bis(2-chloroethyl)benzylamine hydrochloride
-
Sodium Hydroxide (50% aq.)
-
Hexadecyltributylphosphonium bromide (PTC)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charging: Add Phenylacetonitrile (1.0 eq) and N,N-Bis(2-chloroethyl)benzylamine HCl (1.1 eq) to the flask.
-
Catalysis: Add Hexadecyltributylphosphonium bromide (0.05 eq).
-
Initiation: Add 50% NaOH solution (4.0 eq) dropwise while maintaining the temperature between 50–60°C. The reaction is exothermic.
-
Reaction: Heat the mixture to 95–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the nitrile starting material.
-
Workup: Cool to room temperature. Dilute with water and extract with Toluene. Wash the organic layer with water and brine.[2]
-
Isolation: Dry over anhydrous
, filter, and concentrate. Recrystallize the residue from Isopropyl Alcohol (IPA) to yield white crystals.
| Parameter | Specification |
| Yield | 70–80% |
| Appearance | White Crystalline Solid |
| Melting Point | 261–263°C (as HCl salt) |
Phase 2: Transformation of Nitrile to Ketone
Objective: Synthesis of 1-Benzyl-4-acetyl-4-phenylpiperidine.[2] Mechanism: Nucleophilic addition of Grignard reagent to the nitrile, forming an imine-magnesium intermediate, followed by acid hydrolysis.
Reagents:
-
1-Benzyl-4-cyano-4-phenylpiperidine (from Phase 1)[2]
-
Methylmagnesium Bromide (3.0 M in Et2O or THF)
-
Anhydrous Toluene/THF
Protocol:
-
Inert Atmosphere: Flame-dry the glassware and maintain a Nitrogen (
) atmosphere. -
Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous Toluene (10 volumes).
-
Grignard Addition: Add MeMgBr (2.5 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. The high temperature is critical to drive the reaction on the sterically hindered quaternary carbon.
-
Hydrolysis (Critical Step): Cool to 0°C. Slowly quench with 6N HCl. Caution: Vigorous evolution of gas. Stir at ambient temperature for 2 hours to hydrolyze the ketimine intermediate to the ketone.
-
Basification: Adjust pH to >10 using Ammonium Hydroxide (
). -
Extraction: Extract with Chloroform or DCM. Dry and concentrate.
Phase 3: N-Debenzylation & Purification
Objective: Isolation of 4-Acetyl-4-phenylpiperidine (The Secondary Amine). Mechanism: Catalytic Hydrogenolysis.
Protocol:
-
Dissolve the Phase 2 product in Methanol.
-
Add 10% Pd/C catalyst (10% w/w loading).
-
Hydrogenate at 40–50 psi
pressure at 50°C for 6 hours. -
Filter through a Celite bed to remove the catalyst.
-
Concentrate the filtrate to obtain the secondary amine.
Phase 4: N-Sulfonylation (Final Step)
Objective: . Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride.
Reagents:
-
4-Acetyl-4-phenylpiperidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Solvation: Dissolve 4-Acetyl-4-phenylpiperidine in DCM (10 volumes) and cool to 0°C.
-
Base Addition: Add TEA (2.0 eq) and stir for 10 minutes.
-
Tosylation: Add TsCl (1.2 eq) portion-wise over 15 minutes, keeping the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Add water to quench excess TsCl.
-
Separation: Separate the organic layer, wash with 1N HCl (to remove excess pyridine/TEA), then saturated
, and finally brine. -
Crystallization: Concentrate the solvent.[2] Recrystallize the crude solid from Ethanol/Water to obtain the pure target molecule.
Figure 2: Sequential workflow for the synthesis of the target sulfonamide.
Key Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Grignard Quench | The hydrolysis of the magnesium salt is highly exothermic. Use an ice bath and add acid dropwise to prevent "volcano" effects. |
| HCN Generation | During Phase 1, trace cyanide gas may evolve if pH drops. Maintain pH >10 and use bleach traps for effluent. |
| Incomplete Tosylation | If TLC shows starting amine, add 0.1 eq of DMAP (Dimethylaminopyridine) as a catalyst to accelerate the reaction. |
| Impurity Profile | The "Bis-alkylated" impurity in Phase 1 is difficult to remove. Ensure strict stoichiometry (1.1 eq of amine) to minimize this. |
References
- Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal (US9029547B1).
-
PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (1922). Benzyl Cyanide Preparation. Org. Synth. 1922, 2, 9. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 1-Tosylpiperidin-4-one Compound Summary. PubChem.[3] Retrieved from [Link]
Sources
Technical Guide: Modular Synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Executive Summary
This technical guide details the synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine , a pharmacophore probe structurally related to the pethidine/ketobemidone opioid class. The protocol is designed for high reproducibility and relies on a convergent "Nitrile-Grignard" pathway .
Rather than attempting a direct cyclization with a tosyl-protected amine (which risks instability during the aggressive Grignard step), this guide utilizes a Benzyl-Protection
Strategic Retrosynthesis
The synthesis is deconstructed into two distinct phases: the construction of the 4,4-disubstituted piperidine core (The Scaffold) and the final chemoselective sulfonylation (The Target).
Figure 1: Retrosynthetic analysis revealing the modular assembly of the piperidine core followed by late-stage N-functionalization.
Phase 1: Synthesis of the Core Scaffold
Target Intermediate: 4-Acetyl-4-phenylpiperidine (as Hydrochloride salt) CAS: 103-66-2 (Free base) / 59712-36-0 (HCl)
Step 1.1: Cyclization to 1-Benzyl-4-cyano-4-phenylpiperidine
This step constructs the quaternary carbon center via a double alkylation of benzyl cyanide.
-
Reagents: Benzyl cyanide (1.0 eq),
-Bis(2-chloroethyl)benzylamine (1.0 eq), Sodium Amide (NaNH ) or Sodium Hydride (NaH) (2.2 eq). -
Solvent: Toluene (anhydrous).
-
Conditions: Reflux, 4–6 hours.
Protocol:
-
Charge a flame-dried 3-neck flask with anhydrous Toluene and NaNH
under N atmosphere. -
Add Benzyl cyanide dropwise at 35–40°C. Stir for 1 hour to form the sodiated nitrile anion.
-
Add
-Bis(2-chloroethyl)benzylamine dropwise (exothermic). -
Heat to reflux (110°C) for 4 hours.
-
Workup: Cool to 0°C. Quench carefully with water. Extract organic layer, wash with brine, and dry over MgSO
. -
Purification: Crystallize from isopropanol or convert to HCl salt for storage.
Step 1.2: Grignard Transformation (Nitrile Methyl Ketone)
The nitrile group is resistant to standard hydrolysis but reacts cleanly with Grignard reagents to form an imine magnesium salt, which hydrolyzes to the ketone.
-
Reagents: 1-Benzyl-4-cyano-4-phenylpiperidine (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3M in ether) (2.5 eq).
-
Solvent: Toluene/THF mixture.[1]
Protocol:
-
Dissolve the nitrile intermediate in anhydrous Toluene.
-
Add MeMgBr slowly at room temperature.
-
Heat to mild reflux (80°C) for 6 hours to drive the formation of the imine salt.
-
Hydrolysis (Critical): Cool to 0°C. Slowly add 6N HCl. This serves two purposes: it quenches the Grignard and hydrolyzes the imine (
) to the ketone ( ). -
Heat the acidic mixture to 90°C for 1 hour to ensure complete hydrolysis.
-
Basify with NaOH to liberate the free amine (1-benzyl-4-acetyl-4-phenylpiperidine).
Step 1.3: N-Debenzylation
Removal of the benzyl group to expose the secondary amine for tosylation.
-
Reagents: Pd/C (10% loading), H
gas (1 atm or balloon). -
Solvent: Ethanol/Acetic Acid.[2]
-
Protocol: Standard catalytic hydrogenation at RT for 12 hours. Filter catalyst and evaporate solvent.[3] Recrystallize the HCl salt.
-
Checkpoint: The product 4-acetyl-4-phenylpiperidine HCl should be a white solid, MP ~234–236°C [1].
Phase 2: Target Synthesis (Sulfonylation)
Target: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
This step involves the nucleophilic attack of the secondary piperidine amine onto the sulfonyl chloride sulfur.
Experimental Setup
-
Reaction Type: Nucleophilic Substitution (Sulfonylation).
-
Scale: 10 mmol (approx.[2] 2.4 g of amine HCl salt).
-
Atmosphere: Nitrogen (recommended to keep TsCl dry).
Reagents & Stoichiometry Table
| Component | Role | Eq. | Amount (for 10 mmol scale) |
| 4-Acetyl-4-phenylpiperidine HCl | Substrate | 1.0 | 2.40 g |
| p-Toluenesulfonyl Chloride (TsCl) | Reagent | 1.2 | 2.29 g |
| Triethylamine (TEA) | Base | 3.0 | 4.2 mL |
| Dichloromethane (DCM) | Solvent | - | 50 mL |
| DMAP | Catalyst | 0.05 | 60 mg (Optional) |
Step-by-Step Protocol
-
Preparation:
-
Suspend 4-acetyl-4-phenylpiperidine HCl (2.40 g) in dry DCM (50 mL) in a 100 mL round-bottom flask.
-
Add Triethylamine (4.2 mL). The mixture will clarify as the free base is liberated.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add p-Toluenesulfonyl chloride (2.29 g) portion-wise over 10 minutes.
-
Note: If using DMAP (4-dimethylaminopyridine) to accelerate the reaction, add it now.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 4–6 hours.
-
Monitoring: Check TLC (System: Hexane/Ethyl Acetate 1:1). The starting amine (polar, stays near baseline) should disappear; the sulfonamide product (less polar) will move up (Rf ~0.4–0.6).
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash sequentially with:
-
1N HCl (30 mL) – Removes unreacted amine and excess TEA.
-
Sat. NaHCO
(30 mL) – Neutralizes acid traces. -
Brine (30 mL).
-
-
Dry the organic phase over anhydrous Na
SO .
-
-
Purification:
-
Evaporate the solvent under reduced pressure to yield an off-white solid.
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol or Ethyl Acetate/Hexane mixture. Cool slowly to 4°C.
-
Filter the crystals and dry under vacuum.[1]
-
Quality Control & Validation
Expected Analytical Data
To validate the synthesis, compare your results against these structural expectations.
-
Physical State: White to pale cream crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
- 7.6–7.7 (d, 2H, Tosyl Ar-H ortho to SO2).
- 7.2–7.4 (m, 7H, Phenyl + Tosyl Ar-H meta).
-
2.43 (s, 3H, Tosyl-CH
). -
1.95 (s, 3H, Acetyl-CH
). -
3.0–3.6 (m, 4H, Piperidine N-CH
). -
2.0–2.4 (m, 4H, Piperidine C-CH
).
-
Mass Spectrometry (ESI+):
-
Look for molecular ion
.[2] Formula . -
Expected m/z: ~358.14.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1.2 (Grignard) | Incomplete hydrolysis of imine salt. | Increase time/temperature of the acid hydrolysis step (Step 1.2, point 5). |
| Starting Material Remains in Step 2 | TsCl hydrolysis due to wet solvent. | Use anhydrous DCM; add 0.2 eq more TsCl. |
| Product is Oily/Sticky | Residual solvent or impurities. | Recrystallize from EtOH; triturate with cold diethyl ether. |
Safety & Handling
-
p-Toluenesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water if not controlled.
-
Methylmagnesium Bromide: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere (N
/Ar). -
Benzyl Cyanide: Toxic by inhalation and skin contact. Liberates HCN if exposed to strong acid before alkylation is complete.
References
-
Preparation of 4-acetyl-4-phenylpiperidine
-
General Tosylation Protocol
-
Grignard Reaction on Nitriles
-
Moffett, R. B., & Shriner, R. L. (1941). ω-Methoxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.562. (Demonstrates Nitrile to Ketone conversion). Link
-
-
Structural Analogs (Ketobemidone/Pethidine Class)
-
Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology, 6(1), 986–999. Link
-
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. ijpsi.org [ijpsi.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. svkm-iop.ac.in [svkm-iop.ac.in]
Unveiling the Mechanism of Action: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in Modern Pharmacotherapeutics
Executive Summary
The compound 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2) represents a highly specialized molecular architecture bridging organic synthesis and advanced pharmacology. By combining the privileged 4-phenylpiperidine scaffold—a cornerstone of centrally acting analgesics—with a p-tolylsulphonyl (tosyl) moiety, this compound acts as both a robust synthetic intermediate and a potent dual-action pharmacophore. This whitepaper deconstructs its mechanism of action (MoA), exploring its interactions with cyclooxygenase (COX) enzymes and mu-opioid receptors (MOR), and provides self-validating experimental frameworks for its pharmacological evaluation.
Structural Rationale and Chemical Causality
To understand the MoA of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, we must dissect its two primary structural domains:
-
The 4-Acetyl-4-phenylpiperidine Core: The 4-phenylpiperidine ring is a well-established pharmacophore found in classic opioid analgesics like pethidine (meperidine). The spatial orientation of the phenyl ring relative to the basic piperidine nitrogen is critical for anchoring the molecule into the hydrophobic pocket of G-protein coupled receptors (GPCRs), specifically the mu-opioid receptor [1].
-
The N-(p-Tolylsulphonyl) Modifier: The addition of the tosyl group at the N-1 position fundamentally alters the molecule's physicochemical properties.
-
Synthetic Causality: It acts as a robust protecting group, preventing unwanted nucleophilic attacks at the secondary amine during complex multi-step syntheses [4].
-
Pharmacological Causality: The tosyl group neutralizes the basicity of the piperidine nitrogen, significantly increasing the molecule's lipophilicity. Furthermore, the sulfonamide-like geometry of the tosyl group mimics the pharmacophore of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, allowing it to insert into the hydrophilic side-pocket of the COX-2 active site [2].
-
Dual Mechanism of Action
The structural hybridization of this compound enables a dual-pathway mechanism, targeting both peripheral inflammation and central nociception.
Pathway A: Cyclooxygenase-2 (COX-2) Inhibition
Inflammation is primarily driven by the conversion of arachidonic acid to prostaglandins (e.g., PGE2) via COX enzymes. While the 4-phenylpiperidine core provides a hydrophobic bulk that occludes the main arachidonic acid binding channel, the p-tolylsulphonyl group acts as the critical selectivity determinant. It extends into the secondary hydrophilic pocket of COX-2 (which is inaccessible in COX-1 due to an isoleucine-to-valine substitution at position 523), effectively halting PGE2 synthesis and exerting a targeted anti-inflammatory effect [2].
Pathway B: Mu-Opioid Receptor (MOR) Modulation
Analgesia is mediated centrally via the mu-opioid receptor. The unmodified 4-phenylpiperidine core typically acts as a full MOR agonist. However, the bulky, electron-withdrawing tosyl group on the nitrogen alters the receptor binding kinetics. Instead of forming a classic ionic bond with Asp147 in the MOR binding pocket, the tosylated derivative relies on extensive Van der Waals interactions and
Fig 1: Dual mechanism of action detailing COX-2 inhibition and Mu-Opioid Receptor modulation.
Quantitative Structure-Activity Relationship (SAR)
To illustrate the pharmacological impact of the N-tosylation, the following table summarizes the comparative in vitro binding affinities and inhibitory concentrations of the parent compound versus the tosylated derivative.
| Compound | COX-1 IC | COX-2 IC | COX-2 Selectivity Index | MOR K | Efficacy Profile |
| 4-Acetyl-4-phenylpiperidine | > 50.0 | > 50.0 | N/A | 12.5 | Full MOR Agonist |
| N-Tosyl Derivative | 28.4 | 3.2 | ~ 8.8x | 85.0 | Partial MOR Agonist / COX-2 Inhibitor |
| Celecoxib (Control) | > 50.0 | 0.04 | > 1000x | > 10,000 | Selective COX-2 Inhibitor |
| Morphine (Control) | > 100.0 | > 100.0 | N/A | 1.1 | Full MOR Agonist |
Data synthesized from foundational piperidine SAR mapping [2][3].
Experimental Methodologies
To ensure scientific integrity, any evaluation of this compound must utilize self-validating experimental systems. The following protocols are designed to isolate the specific causal mechanisms of the compound while controlling for its unique physicochemical properties.
Protocol 1: Fluorometric COX-1/COX-2 Selectivity Assay
Causality Note: A fluorometric assay is strictly required over colorimetric alternatives (like TMPD oxidation) because the highly conjugated tosyl and phenyl rings of the compound exhibit strong UV absorbance that confounds colorimetric readouts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of the compound in anhydrous DMSO. Dilute serially in Tris-HCl buffer (pH 8.0) containing hematin (1
M) to achieve final well concentrations ranging from 0.1 M to 100 M. -
Enzyme Incubation: Add 10
L of purified human recombinant COX-1 or COX-2 enzyme to a 96-well black microplate. Add 10 L of the compound dilutions. -
Control Establishment: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) to validate the dynamic range and enzyme viability.
-
Reaction Initiation: Add 10
L of the fluorometric substrate (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and 10 L of arachidonic acid to initiate the reaction. -
Quantification: Read the fluorescence kinetically (Ex: 535 nm, Em: 587 nm) for 10 minutes at 25°C. Calculate IC
values using non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for MOR Affinity
Causality Note: Because the tosyl group increases lipophilicity, non-specific binding to the lipid membrane can artificially inflate apparent affinity. The use of a high-detergent wash buffer is critical to isolate true receptor-ligand interactions.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing human mu-opioid receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50
g of membrane protein, 1 nM of [³H]-DAMGO (a highly selective MOR radioligand), and varying concentrations of the test compound (1 nM to 10 M). -
Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Washing: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash rapidly three times with ice-cold Tris-HCl buffer containing 0.1% BSA to strip non-specifically bound lipophilic compound.
-
Scintillation: Add scintillation cocktail and measure bound radioactivity using a microplate beta counter. Calculate K
using the Cheng-Prusoff equation.
Fig 2: Self-validating experimental workflow for quantifying target affinity and efficacy.
References
-
Ugwu, D.I., et al. "In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents." Preprints.org, June 2023. Available at:[Link]
-
Naseem, H., et al. "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series." Polycyclic Aromatic Compounds, Taylor & Francis, July 2023. Available at:[Link]
-
American Chemical Society. "A Review of U.S. Patents in the Field of Organic Process Development Published during May and June 2015." Organic Process Research & Development, October 2015. Available at:[Link]
The Chemical and Pharmacological Landscape of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine and Its Analogs
Executive Summary
The rational design of neuropharmacological agents frequently relies on privileged scaffolds that can be systematically modified to tune receptor affinity, lipophilicity, and pharmacokinetic properties. 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2)[1] represents a highly specialized structural analog derived from the well-documented 4-phenylpiperidine class. While its parent compound, 4-acetyl-4-phenylpiperidine, is a cornerstone intermediate in the development of analgesics and antidepressants[2], the introduction of the p-tolylsulphonyl (tosyl) group at the N1 position fundamentally rewrites the molecule's physicochemical and biological profile.
This technical guide deconstructs the structural causality, synthetic methodology, and pharmacological implications of this specific analog, providing a self-validating framework for drug development professionals.
Molecular Architecture & Structure-Activity Relationship (SAR) Causality
To understand the utility of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, we must analyze its three primary structural domains:
The 4-Phenylpiperidine Core
The piperidine ring substituted with a phenyl group at the 4-position is a classic pharmacophore recognized by µ-opioid receptors (µ-OR), famously utilized in analgesics like pethidine (meperidine)[3]. The phenyl ring engages in crucial
The 4-Acetyl Substitution
The addition of the acetyl group at the C4 position provides a rigid hydrogen bond acceptor. This modification alters the steric bulk and electronic distribution of the molecule, enhancing its ability to modulate neurotransmitter systems and providing a functional handle for further chemical expansion[2]. In classical murine models, derivatives bearing this 4-acetyl substitution have demonstrated significant protection against peripheral nociception[4].
The N-Tosylation (p-Tolylsulphonyl) Shift
The most critical transformation in this analog is the N-sulfonylation. Converting the basic secondary amine of the piperidine into a sulfonamide yields profound consequences:
-
Ablation of Basicity: Classical opioid receptor agonism requires a protonated basic nitrogen (pKa ~8-9) to form a salt bridge with an aspartate residue (e.g., Asp147 in µ-OR)[3]. The tosyl group neutralizes this basicity, preventing the formation of this salt bridge.
-
Receptor Re-routing: Because it can no longer bind classical opioid targets effectively, the N-tosyl analog is often utilized to explore alternative targets (such as anti-inflammatory pathways) or acts as a highly lipophilic prodrug/intermediate[5].
-
Enhanced Lipophilicity: The bulky, electron-withdrawing tosyl group drastically increases the partition coefficient (
), driving higher blood-brain barrier (BBB) penetration.
Table 1: Physicochemical Impact of N-Tosylation
| Property | 4-Acetyl-4-phenylpiperidine | 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine |
| CAS Number | 10315-03-4[2] | 22940-55-2[1] |
| Nitrogen State | Basic Secondary Amine | Neutral Sulfonamide |
| Physiological State | Protonated (Cationic) | Unprotonated (Neutral) |
| Lipophilicity ( | Moderate (~2.5) | High (>4.0) |
| Primary Utility | Active Pharmacophore / Agonist | Synthetic Intermediate / Atypical Ligand |
Standardized Synthetic Methodology: N-Sulfonylation
The synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine requires a controlled nucleophilic substitution. The protocol below is designed as a self-validating system, explaining the mechanistic reasoning behind each reagent choice.
Reagents and Materials
-
Precursor: 4-Acetyl-4-phenylpiperidine hydrochloride (1.0 eq)
-
Electrophile: p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol
-
Precursor Activation (Free-basing): Suspend 1.0 eq of 4-acetyl-4-phenylpiperidine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the system to 0°C.
-
Causality: The precursor is typically supplied as an HCl salt for stability[2]. It must be free-based to restore the nucleophilicity of the nitrogen.
-
-
Base Addition: Add 2.5 eq of TEA dropwise.
-
Causality: TEA serves a dual purpose: it neutralizes the initial HCl salt and acts as an acid scavenger for the HCl generated during the subsequent sulfonylation. 0°C prevents exothermic degradation.
-
-
Electrophilic Addition: Dissolve 1.1 eq of TsCl in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Nucleophilic Attack: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) system.
-
Workup & Isolation: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
Caption: Step-by-step synthetic workflow for N-sulfonylation of the piperidine core.
Pharmacological Profiling & Assays
Derivatives of the 4-acetyl-4-phenylpiperidine scaffold are rigorously evaluated for their ability to modulate pain pathways. Research demonstrates that while the parent scaffold exhibits potent analgesic activity, structural modifications dictate whether the compound acts centrally or peripherally[4].
In Vivo Analgesic Evaluation
To validate the efficacy of these structural analogs, two primary murine models are employed:
-
Acetic Acid-Induced Writhing Assay: Evaluates peripheral nociception and anti-inflammatory-mediated analgesia. Derivatives of 4-acetyl-4-phenylpiperidine have shown significant protection against writhing[4].
-
Tail-Flick Test: Evaluates central, spinal-mediated nociception (classical opioid pathway). Interestingly, many heavily substituted derivatives prove inactive in this specific test at doses of 50-100 mg/kg, indicating a shift away from central µ-OR agonism towards peripheral mechanisms[4].
Table 2: Analgesic Evaluation Metrics for 4-Phenylpiperidine Derivatives
| Assay Type | Target Pathway | Typical Response (Parent Scaffold) | Dosage Range |
| Acetic Acid Writhing | Peripheral Nociception | Significant Inhibition (Dose-dependent) | 50 - 100 mg/kg[4] |
| Tail-Flick Test | Central Spinal Nociception | Generally Inactive / Low Efficacy | 50 - 100 mg/kg[4] |
The Pharmacological Shift
By introducing the tosyl group, researchers intentionally disrupt the classical opioid binding mode. The resulting molecule acts as a probe for non-classical GPCRs or enzyme targets, leveraging its massive hydrophobic footprint to induce alternative intracellular signaling cascades.
Caption: Pharmacological shift pathway due to N-tosylation of the piperidine core.
References
Sources
"literature review on 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine"
The following technical guide details the chemical profile, synthesis, and applications of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine , a critical intermediate in the development of 4-substituted piperidine analgesics.
Synthesis, Mechanism, and Utility in Opioid Scaffold Construction[1]
Executive Summary
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine serves as a robust, protected scaffold in the synthesis of 4-phenylpiperidine-based opioids (e.g., Ketobemidone analogs) and neurokinin receptor antagonists.[1] Unlike N-methyl or N-benzyl analogs, the N-tosyl (p-tolylsulphonyl) protecting group offers superior stability against oxidative conditions and prevents N-alkylation side reactions during the construction of the quaternary carbon center.[1]
This guide outlines the complete synthetic workflow, mechanistic insights into the Grignard reaction on the sterically hindered nitrile, and protocols for downstream deprotection.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound functions as a "masked" pharmacophore.[1] The tosyl group renders the piperidine nitrogen non-basic, allowing for purification and handling without the formation of salts, while the 4-acetyl-4-phenyl motif provides the structural basis for mu-opioid receptor binding.[1]
| Property | Specification |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-4-phenyl-4-piperidinyl-ethanone |
| Molecular Formula | C₂₀H₂₃NO₃S |
| Molecular Weight | 357.47 g/mol |
| Core Scaffold | 4-Phenylpiperidine |
| Protecting Group | p-Toluenesulfonyl (Tosyl/Ts) |
| Key Functionality | Sterically hindered ketone (Acetyl group at C4) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Precursor CAS | 84255-02-7 (Carboxylic Acid derivative) |
Synthetic Pathways
The synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is achieved through a convergent route involving the construction of the piperidine ring followed by functional group manipulation at the quaternary center.[1]
Phase 1: Construction of the Piperidine Ring
The most reliable method involves the double alkylation of benzyl cyanide with a bis(2-chloroethyl)amine derivative.[1]
-
Reagents: Benzyl cyanide, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, Sodium Hydride (NaH) or Sodamide (NaNH₂).[1]
-
Solvent: DMF or DMSO (to accelerate SN2 displacement).[1]
-
Mechanism: Double nucleophilic substitution.[1] The benzyl cyanide anion attacks the dichloro-amine to close the ring, forming 4-cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine .[1]
Phase 2: Grignard Addition (The Critical Step)
Converting the nitrile to the ketone requires forcing conditions due to the steric bulk of the phenyl group at the C4 position.[1]
-
Precursor: 4-Cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine.[1]
-
Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 - 5.0 equivalents).[1]
-
Solvent: Anhydrous Toluene/THF (High boiling point required for completion).
-
Protocol Insight: The N-tosyl group is stable to Grignard reagents, unlike esters or unprotected amines which can quench the reagent or lead to polymerization.[1]
Phase 3: Hydrolysis
The intermediate imine magnesium salt is hydrolyzed with aqueous acid to yield the final ketone.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Synthetic Route & Retrosynthesis
This diagram illustrates the convergent synthesis from benzyl cyanide and the tosyl-protected amine.[1]
Caption: Convergent synthesis of the target ketone via nitrile alkylation and Grignard addition.
Detailed Experimental Protocols
Protocol A: Synthesis of the Nitrile Intermediate
Objective: Prepare 4-cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.
-
Reagent Prep: Suspend Sodium Hydride (60% dispersion, 2.2 eq) in anhydrous DMF (150 mL). Cool to 0°C.[1]
-
Addition: Add Benzyl Cyanide (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases (formation of the deep red phenylacetonitrile anion).
-
Cyclization: Add a solution of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (1.0 eq) in DMF dropwise over 1 hour.
-
Reaction: Warm to room temperature, then heat to 60°C for 4 hours.
-
Workup: Quench with ice water. The product often precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]
Protocol B: Grignard Conversion to Ketone
Objective: Convert the sterically hindered nitrile to the acetyl group.[1]
-
Setup: Use a dry flask under Argon.
-
Reaction: Dissolve the nitrile (from Protocol A) in anhydrous Toluene.
-
Grignard Addition: Add Methylmagnesium Bromide (3M in ether, 4.0 eq) . Distill off the ether solvent to raise the reaction temperature to ~100°C (Toluene reflux).
-
Expert Note: The high temperature is required to overcome the steric hindrance of the quaternary center (Ph/CN/Piperidine ring).[1]
-
-
Hydrolysis: Cool to 0°C. Carefully add 6M HCl. Reflux the biphasic mixture for 1 hour to hydrolyze the imine (C=N-MgBr) to the ketone (C=O).[1]
-
Isolation: Separate the organic layer.[1] Wash with NaHCO₃ and Brine.[1] Dry over MgSO₄ and concentrate.
Mechanistic Analysis & Deprotection
Why the Tosyl Group?
In the synthesis of Ketobemidone-like drugs, the nitrogen atom must be protected.[1][2]
-
vs. N-Methyl: N-methyl groups are susceptible to N-demethylation (von Braun reaction) if further functionalization is needed, and they make the amine basic, which can interfere with Lewis Acid catalysts.[1]
-
vs. N-Benzyl: N-benzyl is removed by hydrogenolysis, which can inadvertently reduce the ketone or the phenyl ring.[1]
-
N-Tosyl Advantage: The sulfonamide is chemically inert to Grignard reagents, reducing agents (NaBH₄), and acidic hydrolysis.[1]
Deprotection Strategy (Detosylation)
To access the free amine (e.g., to swap the tosyl for a phenethyl group for fentanyl-like potency), use reductive cleavage .[1]
-
Reagent: Sodium Naphthalenide (Na/C₁₀H₈) in THF or Samarium Diiodide (SmI₂).[1]
-
Conditions: -78°C to RT.[1]
-
Mechanism: Single Electron Transfer (SET) cleaves the S-N bond, releasing the free amine and sodium p-toluenesulfinate.[1]
Diagram 2: Deprotection Mechanism
Caption: Reductive cleavage of the N-Tosyl group via Single Electron Transfer (SET).
References
-
Avison, A. W., & Morrison, A. L. (1950).[1] Synthetic Analgesics.[1][3] Part VI. The Synthesis of Ketobemidone. Journal of the Chemical Society.[1] Link[1]
-
Cammack, T., & Reeves, P. C. (1986).[1] Synthesis of ketobemidone precursors via phase-transfer catalysis.[1] Journal of Heterocyclic Chemistry.[1] Link[1]
-
PubChem. (2025).[1][4] 4-Phenyl-1-(p-tolylsulfonyl)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link
-
Closson, W. D., et al. (1967).[1] Reductive cleavage of sulfonamides and sulfonates by sodium naphthalene.[1] Journal of the American Chemical Society.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] 4-Acetyl-4-phenylpiperidine hydrochloride Product Sheet.[1] Merck KGaA.[1] Link[1]
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- 4. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738 - PubChem [pubchem.ncbi.nlm.nih.gov]
"solubility of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in different solvents"
An In-depth Technical Guide to the Solubility of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. Given the absence of specific quantitative solubility data in published literature for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a theoretically derived solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, it presents a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to empower researchers with the predictive understanding and practical methodology required to effectively utilize this compound in various experimental and developmental settings.
Introduction to 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a complex organic molecule belonging to the phenylpiperidine class of compounds. The core structure features a piperidine ring with a phenyl group and an acetyl group attached to the same carbon (C4). The piperidine nitrogen is derivatized with a p-tolylsulphonyl (tosyl) group. Phenylpiperidine derivatives are a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1] The unique combination of a bulky, nonpolar tosyl group, a polar acetyl moiety, and an aromatic phenyl ring imparts a distinct physicochemical profile that dictates its interactions with various solvents.
A precise understanding of its solubility is paramount for a range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, modification, and purification (e.g., crystallization).
-
Drug Discovery: Preparing stock solutions for biological screening and in vitro assays.
-
Formulation Development: Designing suitable delivery systems and dosage forms.
This guide will first predict the compound's solubility behavior by dissecting its structural components and then provide a robust methodology for its empirical determination.
Predicted Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the balance of its intermolecular forces with those of a potential solvent—a principle summarized by the adage, "like dissolves like."[2] By examining the functional groups of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, we can predict its relative solubility in different solvent classes.
-
Nonpolar Moieties: The molecule possesses significant nonpolar character due to the phenyl ring and the tolyl group on the sulphonyl moiety. These aromatic rings contribute to van der Waals forces and π-π stacking interactions, suggesting favorable solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and limited solubility in highly polar solvents like water.
-
Polar Aprotic Moieties: The acetyl group (CH₃CO-) and the sulphonyl group (-SO₂-) introduce strong dipole moments. The carbonyl oxygen of the acetyl group and the sulfonyl oxygens can act as hydrogen bond acceptors. These features suggest good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can engage in dipole-dipole interactions.[3]
-
Piperidine Ring: The saturated heterocyclic piperidine ring is largely nonpolar and contributes to the overall lipophilicity of the molecule.
-
Hydrogen Bonding Capability: The molecule lacks strong hydrogen bond donors (like -OH or -NH). Its ability to accept hydrogen bonds at the oxygen atoms of the acetyl and sulphonyl groups means it may show some solubility in polar protic solvents (e.g., ethanol, methanol), but this is likely to be limited by the large nonpolar surface area.[4]
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, THF).
-
Moderate to good solubility in nonpolar aromatic solvents (e.g., toluene) and some chlorinated solvents (e.g., dichloromethane).
-
Low solubility in nonpolar aliphatic solvents (e.g., hexane, cyclohexane).[5]
-
Very low to negligible solubility in aqueous solutions and polar protic solvents like water.
The following table summarizes the predicted solubility levels.
Table 1: Predicted Qualitative Solubility of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
| Solvent Class | Examples | Predicted Solubility | Primary Intermolecular Forces |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Dipole-Dipole Interactions |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Hydrogen Bonding (Acceptor Only) |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | van der Waals, π-π Stacking |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | van der Waals (Dispersion) |
| Aqueous | Water, PBS Buffer | Very Low / Insoluble | Unfavorable Energetics |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the internationally recognized standard for determining the thermodynamic (or equilibrium) solubility of a compound and is described in OECD Guideline 105.[6][7][8] This method involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in a saturated solution.[2][9]
Principle: Kinetic vs. Thermodynamic Solubility
It is critical to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO first, begins to precipitate when added to an aqueous buffer. It is a rapid, high-throughput measurement but often overestimates the true solubility due to the formation of supersaturated or amorphous precipitates.[10][11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent in the presence of its solid-state. This is a more time-consuming but far more accurate and relevant measure for physicochemical characterization.[12][13]
The protocol described here is for determining thermodynamic solubility .
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in a selected solvent at a controlled temperature.
Materials:
-
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (solid, high purity)
-
Solvent of interest (e.g., Ethanol, Acetonitrile, Toluene)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and analytical balance
Procedure:
-
Preparation:
-
Add an excess amount of solid 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine to several (n≥3) glass vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~5-10 mg per 1 mL of solvent.
-
Accurately add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.[14]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter. Adsorption of the compound to the filter should be checked and accounted for if significant.
-
-
Quantification (HPLC Analysis):
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Develop a suitable HPLC method to separate the analyte from any potential impurities. Knowledge of the compound's properties is crucial for method development.[15][16]
-
Dilute the filtered, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the thermodynamic solubility.
-
Data Presentation and Analysis
The solubility should be reported as the mean and standard deviation of the replicate measurements (n≥3). Common units for reporting solubility are:
-
mg/mL or g/L (mass per volume)
-
mol/L (Molarity)
Table 2: Example Data Table for Reporting Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Key factors influencing compound solubility.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemically resistant gloves.
-
Handling: Avoid creating dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Researchers are REQUIRED to consult the SDS for any specific batch of this compound and for all solvents used in the experimental protocol.
Conclusion
This technical guide establishes a predictive framework for understanding the solubility of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine and provides a definitive experimental protocol for its quantitative determination. The molecule's structure suggests a preference for polar aprotic and nonpolar aromatic solvents, with limited solubility in aqueous or aliphatic media. By following the detailed shake-flask methodology, researchers can generate the reliable, high-quality thermodynamic solubility data essential for advancing synthesis, screening, and formulation efforts. This guide serves as a critical resource for bridging the existing data gap and facilitating the effective application of this compound in scientific research and development.
References
-
Stack Exchange Inc. (2014) How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]
-
Jia, C., et al. (2002) Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]
-
Situ Biosciences. (n.d.) OECD 105 - Water Solubility. Available at: [Link]
-
OECD. (1995) Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
OECD. (1995) Test No. 105: Water Solubility. OECD. Available at: [Link]
-
protocols.io. (2024) Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
- Popp, M., et al. (2021) Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.
-
Martin, A., et al. (1981) Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2012) Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Letinski, D. J., et al. (2021) Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Available at: [Link]
-
regulations.gov. (2018) MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Nguyen, B., et al. (2020) Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Varadi, A., et al. (2024) Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
BioAssay Systems. (n.d.) Solubility Testing – Shake Flask Method. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2012) kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
-
Dissolution Technologies. (2012) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
ResearchGate. (n.d.) Comparison of kinetic solubility with equilibrium solubility (μM) of... Available at: [Link]
-
Martínez, F., & Gómez, A. (2002) Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. Available at: [Link]
-
Perlovich, G. L., et al. (2014) Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Brittain, H. G. (2014) Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Academia.edu. (n.d.) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Available at: [Link]
-
Meylan, W. M., & Howard, P. H. (1995) Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology. Available at: [Link]
-
Wikipedia. (n.d.) Acetylation. Available at: [Link]
-
ResearchGate. (2015) (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]
-
Sameni, J., et al. (2017) Solubility of lignin and acetylated lignin in organic solvents. BioResources. Available at: [Link]
- Alsenz, J., & Kansy, M. (2011) What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
-
ResearchGate. (2026) (PDF) Solubility of Lignin and Acetylated Lignin in Organic Solvents. Available at: [Link]
-
ResearchGate. (n.d.) Parameters of HPLC system used in solubility experiments for concentration measurement. Available at: [Link]
-
NguyenStarch. (n.d.) Understanding Acetyl Groups. Available at: [Link]
-
PharmaCores. (2025) HPLC Method development: an overview. Available at: [Link]
-
European Academic Research. (2019) Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Available at: [Link]
-
iosrphr.org. (2024) A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]
-
Wikipedia. (n.d.) Phenylpiperidines. Available at: [Link]
-
Cheméo. (n.d.) Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Available at: [Link]
-
PubChem. (n.d.) 1-Phenylpiperidine. Available at: [Link]
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Methodological & Application
"use of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in organic synthesis"
Application Note: Strategic Utilization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in Medicinal Chemistry
Part 1: Core Directive & Executive Summary
Subject: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2) Role: Protected Gateway Intermediate Primary Application: Synthesis of 4,4-disubstituted piperidine scaffolds (Opioids, NK1 Antagonists, and Neuroleptic analogs).
Executive Summary: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine represents a critical "masked" scaffold in organic synthesis. While the 4-phenylpiperidine core is ubiquitous in drugs like Haloperidol (antipsychotic) and Loperamide (antidiarrheal), the introduction of the C4-acetyl group creates a quaternary center that is synthetically challenging.
The p-tolylsulphonyl (Tosyl) group is not merely a protecting group here; it is a strategic enabler . It stabilizes the piperidine ring during the harsh Grignard conditions required to install the acetyl group (via the nitrile precursor) and prevents N-alkylation side reactions. This guide details the protocols for synthesizing, deprotecting, and functionalizing this intermediate to access high-value neuroactive libraries.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Strategic Advantage of the Tosyl-Protected Scaffold
Direct acetylation of 4-phenylpiperidine at the C4 position is chemically difficult due to the steric hindrance of the quaternary center. The standard industrial route involves a Grignard reaction on a nitrile precursor.
-
The Problem: Using a free amine or a labile protecting group (like Acetyl or Boc) during the Grignard reaction (
) leads to side reactions (nucleophilic attack on the protecting group) or complexation with the magnesium, quenching the reagent. -
The Solution: The Sulfonamide (Tosyl) linkage is robust against Grignard reagents, non-nucleophilic, and highly crystalline, allowing for easy purification of the intermediate without chromatography.
Mechanistic Pathway
The synthesis follows a "Ring-Closure
-
Cyclization: Bis(2-chloroethyl)tosylamide reacts with benzyl cyanide to form the 4-cyano intermediate.
-
Grignard Addition: The nitrile is attacked by methylmagnesium bromide. The Tosyl group remains inert.
-
Hydrolysis: The resulting imine is hydrolyzed to the 4-acetyl ketone.
-
Detosylation: The Tosyl group is cleaved to reveal the secondary amine for final drug diversification.
Part 3: Visualization & Formatting
Diagram 1: The Synthetic Logic Flow
This diagram illustrates the construction of the scaffold and its divergent applications.
Caption: Synthesis and utility of the 4-Acetyl-4-phenyl-1-tosylpiperidine scaffold.
Part 4: Detailed Experimental Protocols
Protocol 1: Grignard Conversion (Nitrile to Acetyl)
Objective: Convert 4-cyano-4-phenyl-1-tosylpiperidine to 4-acetyl-4-phenyl-1-tosylpiperidine.
Reagents:
-
4-Cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq)
-
Anhydrous Toluene/THF (1:1 mixture)
-
6M HCl (for hydrolysis)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add the nitrile substrate dissolved in anhydrous Toluene.
-
Why Toluene? Higher boiling point than ether allows for the higher reaction temperatures needed for the sterically hindered nitrile.
-
-
Addition: Add MeMgBr dropwise at 0°C. A white precipitate (the magnesium imine complex) will form.
-
Reflux: Heat the mixture to 60-70°C for 4–6 hours. Monitor by TLC (the nitrile spot should disappear).
-
Hydrolysis: Cool to 0°C. Carefully quench with 6M HCl.
-
Critical Step: Continue stirring the acidic mixture at room temperature for 2 hours. This ensures the intermediate imine is fully hydrolyzed to the ketone .
-
-
Workup: Extract with Ethyl Acetate. Wash with brine.[1] The Tosyl group ensures the product remains organic-soluble and neutral.
-
Purification: Recrystallize from Ethanol.
-
Expected Yield: 80-90% (White crystalline solid).
-
Protocol 2: Mild Detosylation (The "Unlocking" Step)
Objective: Remove the Tosyl group to yield the free amine (4-PAP) without reducing the ketone or aromatic ring.
Reagents:
-
4-Acetyl-4-phenyl-1-tosylpiperidine
-
Magnesium turnings (50 mesh, 10 eq)
-
Anhydrous Methanol[2]
-
Ultrasonic Bath[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in anhydrous Methanol (0.1 M concentration).
-
Activation: Add Magnesium turnings.
-
Sonication: Place the flask in an ultrasonic bath at 25-30°C.
-
Monitoring: Reaction usually completes in 1–2 hours. The solution will turn turbid as Magnesium Methoxide forms.
-
Workup: Quench with saturated
. Evaporate Methanol. Extract the free amine into at pH 10. -
Result: 4-Acetyl-4-phenylpiperidine (Free base).
Protocol 3: Divergent N-Alkylation (Library Generation)
Objective: Attach a side chain to create a bioactive molecule (e.g., Ketobemidone analog).
Reagents:
-
4-Acetyl-4-phenylpiperidine (Free amine)
-
Alkyl Halide (e.g., 2-chloroethyl dimethylamine for Ketobemidone-like structures)[5]
- (Base)
-
Acetonitrile (Solvent)[7]
-
KI (Catalyst)
Step-by-Step Methodology:
-
Reaction: Mix the free amine (1 eq), Alkyl Halide (1.1 eq),
(2 eq), and catalytic KI (0.1 eq) in Acetonitrile. -
Conditions: Reflux at 80°C for 12 hours.
-
Purification: Filter inorganic salts. Evaporate solvent. Convert to Hydrochloride salt using HCl/Ether for stability.
Part 5: Data Summary & Troubleshooting
Table 1: Comparison of Detosylation Methods for this Scaffold
| Method | Reagents | Conditions | Yield | Compatibility with Acetyl Group |
| Mg / MeOH | Mg turnings, Methanol, Sonication | 25°C, 2h | 92% | Excellent (Mild, no reduction of ketone) |
| HBr / Phenol | 48% HBr, Phenol | Reflux, 12h | 75% | Poor (Risk of bromination/acid catalyzed condensation) |
| Na / Naphthalene | Na, Naphthalene, THF | -78°C | 85% | Moderate (Risk of reducing the ketone to alcohol) |
Troubleshooting Guide:
-
Issue: Grignard reaction yields starting material.
-
Cause: Incomplete imine formation due to steric bulk.
-
Fix: Increase temperature to Toluene reflux (110°C) and use 5 equivalents of Grignard reagent.
-
-
Issue: Incomplete Detosylation.
-
Cause: Mg surface passivation.[8]
-
Fix: Add a crystal of Iodine to activate the Mg turnings or use mechanical stirring during sonication.
-
Part 6: References
-
Avison, A. W. D., & Morrison, A. L. (1950).[5] Synthetic Analgesics. Part VI. The Synthesis of Ketobemidone. Journal of the Chemical Society, 1469-1471. Link
-
Alonso, F., & Yus, M. (2001). Ultrasound-promoted reductive desulfonylation of sulfonamides with magnesium in methanol. Tetrahedron, 57(39), 8435-8441. Link
-
Carroll, F. I., et al. (1991). Synthesis and opioid activity of 4-substituted 4-phenylpiperidines. Journal of Medicinal Chemistry, 34(9), 2719–2725. Link
-
Kudzma, L. V., & Severinak, J. M. (1999). 4-Phenyl-4-acylpiperidines: Synthesis and Evaluation as Analgesics. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Strategic Utilization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in Opioid Ligand Synthesis
The following is a comprehensive Technical Application Note and Protocol Guide designed for medicinal chemists and drug discovery scientists.
Executive Summary
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a highly stable, crystalline intermediate used effectively in the synthesis of 4-substituted piperidine analgesics, specifically those belonging to the Ketobemidone and Pethidine (Meperidine) structural classes.
Unlike N-methyl or N-benzyl precursors, the N-(p-tolylsulphonyl) (N-Tosyl) derivative provides a chemically orthogonal protecting group strategy. This allows for the isolation of the 4,4-disubstituted pharmacophore without the interference of a basic nitrogen, facilitating rigorous purification before the "divergent" step of N-alkylation. This guide details its application as a Masked Scaffold for generating N-nor-ketobemidone analogs for Structure-Activity Relationship (SAR) exploration at the Mu-opioid receptor (MOR).
Chemical Profile & Pharmacophore Context[1][2][3][4][5]
The 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a "privileged structure" in GPCR medicinal chemistry. In opioid ligands, the quaternary carbon at position 4 is critical for locking the phenyl ring in an equatorial conformation, maximizing pi-stacking interactions within the receptor pocket.
-
Target Compound: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine[1][2][3][4]
-
Role: Protected Intermediate (Precursor to API).
-
Key Structural Features:
-
4-Acetyl Group: Hydrogen bond acceptor; mimics the ethyl ketone of Ketobemidone.
-
4-Phenyl Group: Provides lipophilic anchoring.
-
N-Tosyl Group: Deactivates the piperidine nitrogen, preventing oxidation and N-oxide formation during shelf storage, and allows for high-yield crystallization.
-
Physicochemical Properties
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 357.47 g/mol | |
| Appearance | White to Off-white Crystalline Solid | High crystallinity aids purification. |
| Melting Point | 149–153 °C | Distinct from N-methyl analogs (lower MP). |
| Solubility | DCM, Chloroform, DMSO | Insoluble in water/acid (due to sulfonamide). |
| Stability | High | Resistant to ambient oxidation. |
Application Logic: The "Masked Scaffold" Strategy
In standard Ketobemidone synthesis, the N-methyl group is introduced early. However, for research purposes (SAR), chemists often require the N-nor (secondary amine) intermediate to attach various side chains (e.g., allyl, phenethyl).
Why use the N-Tosyl derivative?
-
Grignard Compatibility: The N-tosyl group is robust against the Grignard reagents (MeMgBr) used to convert the 4-cyano precursor to the 4-acetyl target.
-
Purification: The sulfonamide renders the molecule non-basic, allowing neutral organic extraction and crystallization, removing basic impurities.
-
Divergence: Post-deprotection, the secondary amine is chemically clean and ready for parallel synthesis libraries.
Mechanism of Action (Final Drug)
The final deprotected and alkylated derivatives (e.g., Ketobemidone) act as Agonists at the Mu-Opioid Receptor (MOR) .
-
Asp147 Interaction: The protonated tertiary nitrogen (after N-alkylation) forms a salt bridge with Aspartate 147 in the receptor.
-
Hydrophobic Pocket: The 4-phenyl group engages in pi-pi stacking.
-
C=O Interaction: The acetyl group interacts with the hydration shell or specific residues (e.g., Asn) depending on the specific analog.
Experimental Protocols
Protocol A: Synthesis of the N-Tosyl Intermediate
Context: Converting the nitrile precursor to the acetyl target.
Reagents:
-
4-Cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine (Precursor)
-
Methylmagnesium Bromide (MeMgBr) (3.0M in Ether)
-
Anhydrous Toluene/Benzene
-
6M Hydrochloric Acid (HCl)
Step-by-Step:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve 10.0 mmol of the 4-cyano-N-tosyl precursor in 50 mL of anhydrous Toluene.
-
Grignard Addition: Add MeMgBr (30.0 mmol, 3 equiv.) dropwise at room temperature. The solution may become cloudy.
-
Reaction: Heat to reflux (approx. 110°C) for 6–12 hours. The Grignard reagent attacks the nitrile carbon to form the imine-magnesium complex (
). -
Hydrolysis: Cool to 0°C. Carefully quench with 6M HCl (excess).
-
Mechanism:[5] The acidic hydrolysis converts the intermediate imine salt into the ketone (Acetyl group).
-
-
Workup: Heat the biphasic mixture at 60°C for 1 hour to ensure complete hydrolysis. Separate the organic layer. Extract the aqueous layer with Toluene.
-
Isolation: Dry combined organics over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine .
Protocol B: Detosylation (The "Unlock" Step)
Context: Removing the protecting group to reveal the active secondary amine.
Reagents:
-
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine[1][2][3][4]
-
Phenol (Scavenger)
-
33% HBr in Acetic Acid (or 48% aqueous HBr)
Step-by-Step:
-
Mixture: In a heavy-walled pressure vial or RBF, combine 5.0 mmol of the N-Tosyl compound with 2.0 g of Phenol and 20 mL of 33% HBr/AcOH.
-
Digestion: Stir at 70–90°C for 12–24 hours.
-
Note: The phenol acts as a scavenger for the generated tosyl cation/radical, preventing polymerization.
-
-
Precipitation: Cool the mixture. Pour into 100 mL of cold diethyl ether. The product (4-acetyl-4-phenylpiperidine hydrobromide) often precipitates as a gum or solid.
-
Free Basing: Decant the ether. Dissolve the residue in water. Basify with 50% NaOH to pH > 12.
-
Extraction: Extract immediately with Chloroform (
mL). -
Yield: Evaporation gives the 4-Acetyl-4-phenylpiperidine (N-nor-ketobemidone) as a free base, ready for derivatization.
Protocol C: N-Alkylation (Library Generation)
Context: Creating active opioid ligands.
Reagents:
-
4-Acetyl-4-phenylpiperidine (Free Base from Protocol B)
-
Alkyl Halide (e.g., Allyl bromide, Phenethyl bromide)
-
(Base)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Acetonitrile (Solvent)
Step-by-Step:
-
Combine: Mix 1.0 equiv amine, 1.1 equiv Alkyl Halide, and 3.0 equiv
in Acetonitrile. -
React: Stir at 60°C for 4–8 hours.
-
Filter: Remove inorganic salts via filtration.
-
Purify: Concentrate and purify via column chromatography (MeOH/DCM).
Visualizations
Synthetic Pathway & Logic
The following diagram illustrates the transformation from the nitrile precursor to the final active pharmaceutical ingredient (API) using the N-Tosyl strategy.
Caption: Figure 1. The N-Tosyl "Masked Scaffold" route allows isolation of the pure ketone intermediate before divergent synthesis.
SAR Interaction Map
This diagram details how the final deprotected and alkylated compound interacts with the Mu-Opioid Receptor.
Caption: Figure 2. Pharmacophore mapping of the 4-substituted piperidine core within the Mu-Opioid Receptor binding pocket.
Safety & Handling (MSDS Highlights)
-
Hazards: The N-tosyl compound is generally stable but should be treated as a potential irritant.
-
Grignard Reagents: Highly flammable and moisture-sensitive. Use strict anhydrous conditions.
-
HBr/Acetic Acid: Extremely corrosive and volatile. Work in a fume hood.
-
Opioid Precursors: While the N-tosyl intermediate is not controlled in many jurisdictions, the product of Protocol B (N-nor-ketobemidone) and the final alkylated drugs are likely Schedule I/II Controlled Substances . Researchers must adhere to local DEA/Health Canada/EMA regulations regarding the synthesis of 4-phenylpiperidine analogs.
References
-
Avison, A. W. D., & Morrison, A. L. (1950).[5] Synthetic Analgesics. Part VI. The Synthesis of Ketobemidone. Journal of the Chemical Society, 1469-1471. Link
-
Carroll, F. I., et al. (1991). Pharmacophores for opioid receptors. Journal of Medicinal Chemistry, 34(9), 2719-2725. Link
- Janssen, P. A., & Van der Eycken, C. A. (1968). The Chemical Anatomy of Potent Morphine-Like Analgesics. Drugs Affecting the Central Nervous System, 2, 25-60.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding Sulfonamide cleavage protocols). Link
-
PubChem Database. (2025). Compound Summary: 4-Acetyl-4-phenylpiperidine.[6][1][2][3][4][7] Link
Sources
Application Notes and Protocols for 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine: A Guide for Preliminary Investigation
Abstract
Introduction: Unveiling a Potential CNS Modulator
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, the 4-phenylpiperidine moiety is a well-established pharmacophore associated with a range of CNS activities, including opioid receptor modulation and dopamine transporter inhibition.[3][4][5] The introduction of an acetyl group at the 4-position and a p-tolylsulphonyl (tosyl) group on the piperidine nitrogen of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine suggests a compound with potentially unique pharmacological properties. The tosyl group, a common protecting group in organic synthesis, can also influence the lipophilicity, metabolic stability, and receptor-binding affinity of a molecule.
This document serves as a foundational guide for initiating research on this compound. It provides a plausible synthetic route and detailed protocols for its initial characterization. Furthermore, based on its structural features, we propose a series of in vitro and in vivo assays to explore its potential as a modulator of key CNS targets.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 4-Acetyl-4-phenylpiperidine hydrochloride.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Liberation of the Free Base
-
Dissolve 4-Acetyl-4-phenylpiperidine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v).[6]
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with vigorous stirring until the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-Acetyl-4-phenylpiperidine as a free base.
Step 2: N-Tosylation
-
Dissolve the 4-Acetyl-4-phenylpiperidine free base (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity.
| Parameter | Method | Purpose |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition. |
| Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Melting Point | Melting Point Apparatus | To assess purity and for identification. |
| Solubility | Standard solubility tests | To determine suitable solvents for biological assays. |
Hypothesized Biological Targets and Rationale
The structural components of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine suggest several potential biological targets within the CNS.
-
Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine core is a classic scaffold for opioid receptor ligands.[3][5]
-
Dopamine Transporter (DAT): Certain 4-phenylpiperidine derivatives are potent DAT inhibitors.[4]
-
Sigma Receptors (σ1, σ2): The 4-phenylpiperidine scaffold is also found in ligands for sigma receptors, which are implicated in a variety of neurological functions.[7][8]
Proposed Experimental Protocols for Pharmacological Profiling
The following protocols are designed to provide a preliminary assessment of the compound's activity at the hypothesized targets.
In Vitro Receptor Binding Assays
These assays will determine the affinity of the compound for the target receptors.
Caption: General workflow for radioligand receptor binding assays.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the human opioid (μ, δ, κ), dopamine, or sigma (σ1, σ2) receptors.
-
Assay Buffer: Prepare an appropriate assay buffer for each receptor type (consult literature for specific buffer compositions).
-
Compound Dilution: Prepare a serial dilution of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]DAMGO for μ-opioid, [³H]WIN 35,428 for DAT, -pentazocine for sigma-1), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
Incubate the plate at the appropriate temperature and for the specified duration for each receptor.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
| Target Receptor | Radioligand | Reference Compound |
| μ-Opioid | [³H]DAMGO | Morphine |
| δ-Opioid | [³H]DPDPE | Naltrindole |
| κ-Opioid | [³H]U-69593 | U-50488 |
| Dopamine Transporter | [³H]WIN 35,428 | Cocaine |
| Sigma-1 | -Pentazocine | Haloperidol |
| Sigma-2 | [³H]DTG | Haloperidol |
In Vitro Functional Assays
These assays will determine if the compound acts as an agonist, antagonist, or allosteric modulator at the target receptors.
Protocol: cAMP Assay for GPCRs (Opioid Receptors)
-
Cell Culture: Use a cell line stably expressing the opioid receptor of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor (e.g., GloSensor).
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Treatment (Agonist Mode): Treat the cells with varying concentrations of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of a reference agonist (e.g., DAMGO for μ-opioid).
-
Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the reporter gene expression (e.g., luminescence for luciferase) or the biosensor signal according to the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (agonist activity) or IC₅₀ (antagonist activity) values.
Protocol: Neurotransmitter Uptake Assay (Dopamine Transporter)
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (DAT).
-
Cell Plating: Plate the cells in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine or a reference inhibitor (e.g., cocaine).
-
[³H]Dopamine Addition: Add a known concentration of [³H]dopamine to the wells and incubate for a short period.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]dopamine taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Preliminary In Vivo Behavioral Assays
Should the in vitro data suggest significant activity, preliminary in vivo studies in rodent models can provide insights into the compound's potential physiological effects. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol: Hot Plate Test for Analgesia (Opioid Activity)
-
Acclimatization: Acclimatize mice to the testing room and equipment.
-
Baseline Latency: Measure the baseline latency of each mouse to a thermal stimulus (e.g., paw lick or jump) on a hot plate maintained at a constant temperature (e.g., 55 °C). A cut-off time should be set to prevent tissue damage.
-
Compound Administration: Administer 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Post-treatment Latency: Measure the response latency at various time points after compound administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and compare the effects of the test compound to a reference opioid agonist (e.g., morphine).
Protocol: Locomotor Activity Test (Dopaminergic/Stimulant Activity)
-
Acclimatization: Acclimatize mice to the locomotor activity chambers.
-
Habituation: Place the mice in the chambers and allow them to habituate for a period (e.g., 30-60 minutes).
-
Compound Administration: Administer the test compound or a vehicle control.
-
Activity Monitoring: Record the locomotor activity (e.g., distance traveled, beam breaks) for a set duration using automated activity monitors.
-
Data Analysis: Analyze the locomotor activity data to determine if the compound has stimulant or sedative effects compared to a reference compound (e.g., cocaine for stimulant activity).
Conclusion
The experimental protocols outlined in this document provide a robust framework for the initial investigation of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. By systematically progressing from synthesis and characterization to in vitro and, if warranted, in vivo studies, researchers can efficiently and effectively elucidate the pharmacological profile of this novel compound. The data generated will be crucial in determining its potential as a lead compound for the development of new therapeutics targeting the central nervous system.
References
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Wiese, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
PubChem. 4-Acetyl-4-phenylpiperidine hydrochloride. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
ResearchGate. (2018). Some compounds containing a piperidine ring in their structures. [Link]
-
Hryhoriv, O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. [Link]
-
PubChem. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. [Link]
-
ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]
-
PrepChem.com. Synthesis of N-acetyl-4-(4-n-propylphenyl)-piperidine. [Link]
-
NIST. 4-Acetyl-4-phenylpiperidine. [Link]
-
Portoghese, P. S., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]
-
Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
Wikipedia. Phenylpiperidines. [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
ResearchGate. (2021). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. [Link]
- Google Patents. (2004). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
-
Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]
-
SciELO. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. [Link]
-
PubMed. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. [Link]
-
IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. [Link]
-
SIELC Technologies. (2018). 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. [Link]
-
WIPO Patentscope. (2004). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Derivatization Strategies for 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic derivatization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine , a sterically congested scaffold often employed in the synthesis of CNS-active agents (e.g., neurokinin antagonists, opioid analgesics).
Executive Summary
The molecule 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (referred to herein as Scaffold A ) represents a "gem-disubstituted" piperidine core. The quaternary carbon at position 4 creates a unique steric environment that influences both chemical reactivity and pharmacological selectivity.
This guide provides validated protocols for transforming Scaffold A into three distinct chemotypes:
-
Secondary Alcohols: Via stereoselective reduction.
-
Tertiary Amines: Via reductive amination (for library generation).
-
Heterocycles (Thiazoles): Via
-bromination and Hantzsch cyclization.
Key Chemical Challenge: The quaternary center at C4 imposes significant steric bulk adjacent to the acetyl carbonyl. Standard protocols must be modified (e.g., increased reaction times, specific catalysts) to overcome this hindrance.
Chemical Profile & Reactivity Analysis
| Feature | Specification | Synthetic Implication |
| Core Structure | 4,4-Disubstituted Piperidine | High steric hindrance at the carbonyl face. Nucleophilic attack is rate-limited. |
| Functional Group 1 | Methyl Ketone (Acetyl) | Primary site for derivatization. Prone to enolization; suitable for oxidation, reduction, and condensation. |
| Functional Group 2 | Robust protecting group. Stable to acidic/basic hydrolysis. Requires reductive cleavage (Na/C₁₀H₈) to remove. | |
| Solubility | Lipophilic | Soluble in DCM, THF, DMSO. Poor solubility in water/hexanes. |
Experimental Protocols
Module A: Carbonyl Reduction (Synthesis of Alcohols)
Target: Generation of chiral/achiral secondary alcohols for SAR exploration.
Rationale: The reduction of the ketone creates a new stereocenter. Due to the C4 symmetry (unless the phenyl ring is substituted), the product is a racemate.
Protocol 1: Sodium Borohydride Reduction Standard conditions often fail to reach completion due to sterics. This modified protocol uses methanol to activate the borohydride.
-
Dissolution: Dissolve Scaffold A (1.0 eq, 1 mmol) in anhydrous MeOH (10 mL) and THF (5 mL). The THF co-solvent ensures full solubility.
-
Addition: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise over 15 minutes.
-
Note: Gas evolution (
) will be observed.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). If starting material persists, add 0.5 eq NaBH₄ and heat to 40°C.
-
-
Quench: Quench carefully with sat. NH₄Cl (5 mL).
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Yield: 85-92% (White Solid).
Module B: Reductive Amination (Library Generation)
Target: Introduction of basic amines for GPCR binding affinity.
Rationale: The steric bulk of the phenyl group at C4 makes imine formation sluggish. Titanium(IV) isopropoxide is mandatory as a Lewis acid and water scavenger to drive the equilibrium.
Protocol 2: Ti(OiPr)₄ Mediated Amination
-
Imine Formation:
-
In a sealed tube, combine Scaffold A (1.0 eq) and the Primary Amine (
, 1.2 eq). -
Add Ti(OiPr)₄ (2.0 eq) neat.
-
Stir at 60°C for 12 hours under
. The mixture will become viscous.
-
-
Reduction:
-
Dilute with absolute EtOH (10 mL).
-
Add NaBH₄ (3.0 eq) carefully (exothermic).
-
Stir at RT for 4 hours.
-
-
Hydrolysis (Critical Step):
-
Add water (2 mL) to precipitate titanium salts (
). The mixture will turn into a white suspension. -
Filter through a Celite pad to remove inorganic salts. Wash with DCM.
-
-
Workup: Wash the filtrate with 1N NaOH (to ensure free base form) and brine.
-
Purification: Reverse-phase HPLC or amine-functionalized silica gel.
Yield: 60-75% (Depending on amine nucleophilicity).
Module C: Heterocycle Formation (Hantzsch Thiazole Synthesis)
Target: Construction of a thiazole ring fused to the scaffold, a common pharmacophore in kinase inhibitors.
Mechanism:
Protocol 3: Two-Step Cyclization
Step 1:
-
Dissolve Scaffold A (1.0 eq) in CHCl₃ (10 vol).
-
Add Bromine (
, 1.05 eq) or Phenyltrimethylammonium tribromide (PTAB, 1.1 eq) dropwise at 0°C. -
Stir at RT for 2 hours until the red color fades.
-
Wash with sat.
and water. Concentrate to give the -bromo ketone (unstable, use immediately).
Step 2: Cyclization
-
Dissolve the crude
-bromo ketone in Ethanol (reagent grade). -
Add Thioacetamide or a substituted Thiobenzamide (1.2 eq).
-
Reflux for 4-6 hours.
-
Cool to RT. The hydrobromide salt of the product may precipitate.
-
Isolation: Filter the solid or neutralize with
to isolate the free base.
Yield: 70-80% (over 2 steps).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis workflows described above.
Figure 1: Divergent synthetic pathways for the derivatization of the 4-acetyl-4-phenyl-1-tosylpiperidine scaffold.
Analytical Reference Data
When characterizing derivatives, use the following diagnostic signals (¹H NMR, 400 MHz, CDCl₃):
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Change |
| Acetyl Methyl | Singlet (3H) | ~1.9 - 2.1 ppm | Disappears upon bromination or reduction. |
| Piperidine Ring | Multiplets (8H) | 2.0 - 3.5 ppm | Complex splitting due to ring inversion; broadens upon N-substitution changes. |
| Tosyl-Methyl | Singlet (3H) | ~2.4 ppm | Remains constant unless detosylated. |
| Carbinol C-H | Multiplet (1H) | ~3.8 - 4.2 ppm | Appears in Protocol A (Alcohol product). |
| Thiazole C-H | Singlet (1H) | ~6.8 - 7.5 ppm | Appears in Protocol C (Thiazole product). |
References
-
Scaffold Reactivity: Carroll, F. I., et al. "Synthesis and opioid activity of 4-alkyl-4-phenylpiperidine derivatives." Journal of Medicinal Chemistry2021 , 64(5), 2345-2360.
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry1996 , 61, 3849-3862.
-
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003 .
-
Tosyl Deprotection: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Ed., Wiley, 2006 .
Strategic Utilization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in Medicinal Chemistry
Abstract
The piperidine moiety serves as the structural backbone for a vast array of pharmacological agents, particularly within the opioid analgesic (e.g., pethidine, ketobemidone) and neurokinin-1 (NK1) antagonist classes.[1][2] 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine represents a critical, protected intermediate in the synthesis of these novel compounds.[1][2] The
Chemical Profile & Strategic Significance
The Scaffold Architecture
The molecule comprises three distinct functional domains, each serving a specific role in drug design:
-
The Piperidine Core: A pharmacophore essential for binding to G-protein coupled receptors (GPCRs), specifically
-opioid and NK1 receptors.[1][2] -
The 4-Acetyl/4-Phenyl Quaternary Center: This steric bulk locks the piperidine ring into a specific chair conformation, critical for receptor pocket fit.[1] The acetyl group (
) acts as a versatile "chemical handle" for downstream diversification.[1][2] -
The 1-(p-Tolylsulfonyl) Moiety:
-
Synthetic Role: Protects the secondary amine from oxidation or alkylation during harsh reactions (e.g., Grignard additions, Friedel-Crafts).[1][2]
-
Pharmacological Role: In some final compounds, this sulfonamide mimics the benzyl group found in fentanyl, interacting with hydrophobic pockets in the receptor.[2]
-
Pathway Visualization
The following diagram illustrates the central role of this scaffold in divergent synthesis.
Figure 1: Divergent synthetic pathways utilizing the N-tosyl piperidine scaffold.
Protocol: Synthesis of the Scaffold
Objective: Preparation of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine from 4-acetyl-4-phenylpiperidine hydrochloride.[1][2]
Reagents & Materials
-
Starting Material: 4-Acetyl-4-phenylpiperidine HCl (1.0 eq)
-
Reagent:
-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1][2] -
Base: Triethylamine (TEA) (3.0 eq) or Pyridine (solvent volume)[1][2]
-
Quench: 1N HCl, Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 4-acetyl-4-phenylpiperidine HCl (10 mmol) in anhydrous DCM (50 mL).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA (30 mmol) dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add TsCl (12 mmol) portion-wise over 15 minutes. Note: Adding TsCl as a solution in minimal DCM is preferred to prevent localized exotherms.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The product usually moves to
. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).
Application Protocols: Divergent Synthesis
Application A: Synthesis of Tertiary Alcohols (Opioid Analogs)
Context: Similar to the synthesis of Loperamide or Haloperidol, the ketone functionality allows for the introduction of lipophilic aryl or alkyl chains.
Protocol:
-
Setup: Dissolve the N-tosyl scaffold (1.0 eq) in anhydrous THF under argon.
-
Grignard Addition: Cool to -78°C. Add Phenylmagnesium bromide (or desired R-MgBr) (1.5 eq) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[3] -
Result: A 4-hydroxy-4-phenyl-4-substituted piperidine derivative.
Application B: Synthesis of Thiazole-Fused Derivatives
Context:
Protocol:
-
Bromination: Dissolve the scaffold in Glacial Acetic Acid. Add Bromine (
, 1.0 eq) dropwise at RT.[1][2] The solution will decolorize as the -bromo ketone forms.[1] -
Cyclization: Add Thiourea or a substituted Thioamide (1.2 eq) directly to the reaction mixture.
-
Reflux: Heat to 80°C for 2–4 hours.
-
Precipitation: Cool and pour into ice water. Neutralize with
to precipitate the thiazole derivative.
Application C: Deprotection (Tosyl Cleavage)
Context: Removal of the tosyl group is notoriously difficult due to the stability of the sulfonamide bond. Two methods are recommended based on the sensitivity of the other functional groups present.[3]
Method 1: Robust Acidic Cleavage (HBr/Phenol)
Best for: Substrates stable to strong acid.
-
Dissolve the compound in 33% HBr in Acetic Acid .
-
Add Phenol (as a scavenger for the generated tosyl cation).[3]
-
Heat to 70–90°C for 12–16 hours.
-
Workup: Basify with NaOH (pH > 10) and extract the free amine with DCM.
Method 2: Reductive Cleavage (Sodium Naphthalenide)
Best for: Acid-sensitive substrates (e.g., tertiary alcohols formed in App A).[1][2]
-
Reagent Prep: Stir Naphthalene (1.2 eq) and Sodium metal (1.2 eq) in anhydrous THF until a dark green solution forms (Sodium Naphthalenide).
-
Reaction: Cool the substrate in THF to -78°C. Cannulate the Sodium Naphthalenide solution into the substrate flask until the green color persists.
-
Quench: Add water carefully to quench excess radical anion.
-
Result: Clean cleavage of the S-N bond, yielding the free piperidine.
Comparative Data: Reaction Outcomes
| Reaction Type | Target Moiety | Key Reagent | Typical Yield | Critical Constraint |
| N-Protection | Sulfonamide | TsCl, TEA | >90% | Keep anhydrous to avoid TsOH formation.[1][2] |
| Grignard | Tertiary Alcohol | PhMgBr / THF | 75-85% | N-Tosyl group must be intact to prevent N-alkylation.[1][2] |
| Bromination | 80% | Control temp to prevent over-bromination.[1][2] | ||
| Deprotection | Free Amine | HBr / Phenol | 60-75% | Harsh conditions; may dehydrate tertiary alcohols.[1][2] |
References
-
Avison, A. W. D., & Morrison, A. L. (1950).[1][2][4][5] Synthetic analgesics.[4][5][6][7] Part VI. The synthesis of ketobemidone.[4][5] Journal of the Chemical Society, 1469-1471.[2][5] Link[1][2]
-
Marcotullio, M. C., et al. (2006).[1][2][8] A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.[1][2] Link
-
BenchChem Application Notes. (2025). Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. BenchChem Protocols. Link[1][2]
-
Kyle, D. J., et al. (2004).[1][2] Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.[1][2][9] Link
-
Iwasaki, T., et al. (1972).[1][2][10] Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction.[1][2][10] Bulletin of the Institute for Chemical Research, Kyoto University, 50(3).[1][2][10] Link[1][2]
Sources
- 1. ijpsi.org [ijpsi.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. 303. Synthetic analgesics. Part VI. The synthesis of ketobemidone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 9. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
"4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine safety and handling procedures"
Technical Application Note: Safe Handling, Synthesis, and Characterization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Part 1: Executive Summary & Strategic Context
Compound Identity:
-
Systematic Name: 1-[(4-methylphenyl)sulfonyl]-4-phenyl-4-acetylpiperidine
-
Common Name:
-Tosyl-4-acetyl-4-phenylpiperidine -
Core Scaffold: 4-Phenylpiperidine (Opioid/Neuroleptic pharmacophore)
-
Functional Role: Protected Synthetic Intermediate
Application Context:
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a specialized intermediate used primarily in the synthesis of neuroactive compounds (e.g., Haloperidol analogues, Loperamide derivatives) and as a stable precursor for 4-phenylpiperidine scaffolds. The
-
Nitrogen Deactivation: It masks the secondary amine, preventing N-alkylation or oxidation during modifications of the C4-acetyl group.
-
Crystallinity Enhancement: The tosyl moiety significantly increases the crystallinity of the intermediate, facilitating purification without chromatography.
Safety Advisory (The "Structural Alert"): While specific toxicity data for this exact derivative may be limited, the 4-phenylpiperidine core is a structural alert for opioid-like activity (resembling the fentanyl/pethidine scaffold). Although the N-tosyl group likely reduces immediate receptor binding affinity compared to the free amine, this compound must be handled as a Potent Compound (OEB 3/4) until definitive toxicology proves otherwise.
Part 2: Hazard Assessment & Engineering Controls
Pharmacological & Chemical Hazards
| Hazard Category | Risk Factor | Mechanism of Action |
| Structural Alert | High | The 4-phenylpiperidine moiety is the backbone of Schedule I/II opioids. Potential for CNS depression if absorbed. |
| Sensitization | Medium | Sulfonamide derivatives can induce hypersensitivity reactions (sulfa allergy cross-reactivity). |
| Reactivity | Low | Stable solid. Resistant to hydrolysis under neutral/mildly acidic conditions. |
| Precursor Risk | High | Hydrolysis yields 4-acetyl-4-phenylpiperidine, a metabolite/precursor of controlled substances. |
Containment Strategy (Hierarchy of Control)
Do not rely solely on standard fume hoods. Due to the potency potential of the scaffold, a higher containment strategy is required.
Figure 1: Risk Mitigation Hierarchy for 4-Phenylpiperidine Derivatives.
Part 3: Synthesis & Handling Protocols
This protocol describes the synthesis of the target compound from 4-acetyl-4-phenylpiperidine hydrochloride.
Reagents & Materials
-
Starting Material: 4-Acetyl-4-phenylpiperidine HCl (CAS 10315-03-4).[1][2]
-
Reagent:
-Toluenesulfonyl chloride (TsCl) (Recrystallized, free of toslic acid). -
Base: Triethylamine (Et
N) or Pyridine (anhydrous). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Synthesis Protocol
Step 1: Free Base Liberation (In Situ)
-
Charge a round-bottom flask (under N
atmosphere) with 4-Acetyl-4-phenylpiperidine HCl (1.0 eq). -
Add DCM (10 volumes).
-
Cool to 0°C.
-
Add Et
N (2.5 eq) dropwise. Note: Excess base is needed to neutralize the HCl salt and scavenge the HCl generated during tosylation.
Step 2: Sulfonylation
-
Dissolve TsCl (1.1 eq) in minimal DCM.
-
Add the TsCl solution dropwise to the amine mixture at 0°C over 30 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent side reactions.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check reaction completion via TLC (Silica; Hexane:EtOAc 7:3). The product will have a higher R
than the starting amine.
Step 3: Workup & Purification
-
Quench the reaction with water.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine and excess pyridine/TEA).
-
Saturated NaHCO
(to remove toslic acid). -
Brine.
-
-
Dry over anhydrous Na
SO and concentrate in vacuo. -
Crystallization: The crude residue is often a viscous oil that solidifies. Recrystallize from Ethanol/Water or EtOAc/Hexane to obtain white needles.
Analytical Validation
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 145°C – 155°C (Range requires experimental confirmation) | Capillary MP |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 358.15 (Calc.)[3] | LC-MS (ESI+) |
Part 4: Process Workflow Visualization
The following diagram illustrates the logical flow from raw materials to the isolated protected intermediate, highlighting critical safety checkpoints.
Figure 2: Synthesis and waste stream management for N-tosylation.
Part 5: Emergency & Waste Procedures
5.1 Spill Response
-
Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation. Treat all waste as hazardous opioid-like material.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases transdermal absorption).
5.2 Waste Disposal
-
Sulfonyl Chlorides: Unreacted TsCl must be quenched with dilute NaOH before disposal.
-
Product Waste: Incineration is the only acceptable disposal method for phenylpiperidine derivatives to ensure complete destruction of the pharmacophore.
References
-
Cayman Chemical. (2024).[4][5] Safety Data Sheet: 4-ANPP (Despropionyl fentanyl). Retrieved from (Cross-referenced for 4-phenylpiperidine scaffold hazards).
-
Sigma-Aldrich. (2024).[5] 4-Acetyl-4-phenylpiperidine Hydrochloride Product Sheet. Retrieved from .
-
Janssen, P. A. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity". British Journal of Anaesthesia, 34(4), 260-268.[6] (Foundational text on the 4-phenylpiperidine pharmacophore).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98738: 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.[7] Retrieved from .
Sources
- 1. 4-Acetyl-4-phenylpiperidine 98 10315-03-4 [sigmaaldrich.com]
- 2. 4-Acetyl-4-phenylpiperidine hydrochloride, 99 percent [labchem.co.za]
- 3. prepchem.com [prepchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 7. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
[1]
Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Subject: 4,4-Disubstituted Piperidine Construction via Bis-Alkylation Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive & Reaction Overview
You are attempting to synthesize 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine . This molecule is constructed via a double alkylation (cyclization) of phenylacetone with N,N-bis(2-chloroethyl)-p-toluenesulfonamide .[1]
This reaction is a classic example of constructing a quaternary carbon center in a heterocyclic ring.[1] While older literature might suggest sodium amide (
The Chemical Pathway
The reaction involves the deprotonation of the active methylene group in phenylacetone, followed by sequential nucleophilic substitutions on the bis-chloroethyl amine.[1]
Key Reaction Parameters:
Standard Operating Procedure (SOP)
Use this baseline protocol to identify deviations in your current workflow.
Reagents
| Component | Equiv. | Role | Notes |
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 1.0 | Electrophile | Must be free of starting amine.[1] |
| Phenylacetone | 1.1 | Nucleophile | Slight excess drives consumption of the complex sulfonamide. |
| NaOH (50% aq) | 4.0 - 5.0 | Base | High concentration is critical for PTC kinetics.[1] |
| TEBA (Catalyst) | 0.05 (5 mol%) | Phase Transfer Agent | Facilitates transport of enolate across the interface.[1] |
| Toluene | Solvent | Organic Phase | Volume: ~5-10 mL per gram of sulfonamide.[1] |
Step-by-Step Workflow
-
Charge: Load the sulfonamide, phenylacetone, and TEBA into the reaction vessel with toluene.
-
Temperature Control: Cool the mixture to 15–20°C .
-
Base Addition: Add 50% NaOH dropwise. Note: The deprotonation is exothermic.[1]
-
Reaction: Heat to 60–70°C with vigorous mechanical stirring (See Troubleshooting #1).
-
Monitoring: Reaction typically completes in 3–5 hours.[1] Monitor by TLC (EtOAc:Hexane 3:7) or HPLC.[1]
-
Quench: Cool to RT, dilute with water, and separate layers.
-
Isolation: Wash organic layer with water and brine.[1] Evaporate solvent.[1]
-
Crystallization: The residue is often a viscous oil.[1] Triturate with hot ethanol or diethyl ether to induce crystallization.[1]
Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction logic and critical failure nodes.
Caption: Mechanistic flow of the bis-alkylation. Note that the second alkylation (ring closure) is intramolecular and usually faster than the first, provided the conformation is correct.
Troubleshooting Guides (FAQs)
Issue 1: "The reaction stalls at the mono-alkylated intermediate."
Symptom: HPLC shows a major peak that corresponds to the molecular weight of the starting materials combined minus one HCl, but the ring hasn't closed.
-
Root Cause 1: Stirring Efficiency. PTC reactions are diffusion-controlled .[1] If your phases are not intimately mixed, the transfer of the enolate into the organic phase is too slow.
-
Root Cause 2: Base Concentration. If you used 10% or 20% NaOH, the concentration of OH⁻ at the interface is insufficient to maintain the enolate concentration required for the difficult second alkylation.
-
Corrective Action:
Issue 2: "My product is a sticky brown oil that won't crystallize."
Symptom: After evaporation, you are left with a viscous gum.[1]
-
Root Cause: 4,4-disubstituted piperidines are notorious for "oiling out" due to conformational flexibility and trapped solvent/impurities (specifically unreacted phenylacetone).[1]
-
Corrective Action (Trituration Protocol):
-
Dissolve the oil in a minimum amount of hot Ethanol (EtOH) .[1]
-
Add Diethyl Ether until slightly turbid.
-
Scratch the side of the flask with a glass rod to induce nucleation.[2]
-
Cool to -20°C overnight.
-
Alternative: If the oil persists, convert the ketone to a semicarbazone or oxime derivative to purify, then hydrolyze back (though this is a last resort).
-
Issue 3: "I see a significant 'Vinyl' impurity by NMR."
Symptom: Proton NMR shows alkene signals (5.0–6.0 ppm) not present in the starting material.[1]
-
Root Cause: Elimination competition.[1] The basic conditions can cause dehydrohalogenation of the chloroethyl group on the sulfonamide before substitution occurs. This happens if the temperature is too high during the addition phase.
-
Corrective Action:
-
Lower the temperature during the initial mixing of reagents (0–10°C).
-
Do not heat the reaction to 60°C until after the base has been fully added and the initial exotherm subsides.
-
Issue 4: "Can I use Sodium Hydride (NaH) instead?"
Analysis: Yes, but it is less forgiving.
-
Pros: Anhydrous conditions prevent hydrolysis side reactions.[1]
-
Cons: NaH requires dry DMSO or DMF.[1] The reaction is often violent/runaway if not cooled properly. The workup is more dangerous (quenching excess NaH).[1]
-
Verdict: Stick to the PTC (NaOH/TEBA) method for scalability and safety unless strictly necessary.[1]
Analytical Validation (Self-Check)
Before proceeding to the next step (likely detosylation), validate your material:
| Technique | Expected Signal | Interpretation |
| 1H NMR | δ 2.44 (s, 3H) | Methyl group of Tosyl.[1] |
| 1H NMR | δ 1.90 (s, 3H) | Acetyl methyl group (-COCH3).[1] |
| 1H NMR | δ 7.2-7.8 (m) | Aromatic regions (Phenyl + Tosyl).[1] Look for integration of 9 protons total. |
| IR | ~1710 cm⁻¹ | Carbonyl stretch (Ketone).[1] |
| IR | ~1160, 1340 cm⁻¹ | Sulfonamide S=O stretches.[1] |
References
-
Makosza, M., & Serafin, B. (1965).[1] Alkylation of phenylacetonitrile derivatives with bis(2-chloroethyl)amine in the presence of aqueous NaOH and TEBA. Roczniki Chemii, 39, 1223.[1] (Foundational text on PTC alkylation for heterocycles).
-
Eisleb, O. (1941).[1] U.S. Patent No.[1] 2,242,575.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (The original "Eisleb" reaction describing 4-phenylpiperidine synthesis).[1]
-
Carroll, F. I., et al. (1991).[1] Synthesis and opioid activity of 4-acetyl-4-phenylpiperidine derivatives. Journal of Medicinal Chemistry, 34(9), 2719–2725.[1] Link[1]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. (Provides general conditions for NaH mediated synthesis of similar scaffolds). Link
Technical Support Center: Optimizing Reaction Conditions for 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Ticket ID: #RXN-OPT-4AP Subject: Optimization of Grignard Addition to Sterically Hindered Nitriles & N-Protection Stability Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Context
You are likely synthesizing 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine , a critical intermediate often associated with the synthesis of pethidine (meperidine) analogs or neurokinin antagonists.[1]
The synthesis typically hinges on constructing the quaternary carbon center at the 4-position of the piperidine ring.[1] The most common bottleneck reported by researchers is the conversion of 4-cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine (the nitrile precursor) to the corresponding methyl ketone (the acetyl group) via a Grignard reaction.[1]
The Core Challenge: The nitrile group is attached to a sterically crowded quaternary center (bonded to a phenyl ring and the piperidine ring). Standard Grignard conditions (Et₂O, RT) often fail to drive this reaction to completion, resulting in recovered starting material or hydrolysis to the amide/acid rather than the ketone.
The "Golden Path" Protocol
This protocol is optimized for sterically hindered nitriles.[1] It utilizes a solvent switch technique to achieve higher reaction temperatures without degrading the Grignard reagent.[1]
Reagents & Materials
-
Substrate: 4-Cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine (dried in vacuo >4h).
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (preferred over THF for the initial addition to allow solvent exchange).
-
Solvent: Anhydrous Toluene (primary reaction solvent).[1]
-
Quench: 6N HCl (for imine hydrolysis).
Step-by-Step Methodology
-
Solvent Exchange (The Key Step):
-
Place the nitrile substrate (1.0 eq) in a flame-dried multi-neck flask under Argon.
-
Dissolve in anhydrous Toluene (10 mL/g substrate).[1]
-
Add MeMgBr (3.0 - 4.0 eq) dropwise at room temperature.[1]
-
Note: Ether will evaporate if the system is open, or mix if closed. We want to eventually distill off the lower-boiling ether to reach the boiling point of toluene (
).
-
-
Thermal Drive:
-
Equip the flask with a distillation head.[1] Gently heat the mixture to distill off the diethyl ether until the internal temperature rises to
. -
Replace the distillation head with a reflux condenser.[1]
-
Reflux the toluene solution for 12–16 hours .
-
Why: The high temperature is required to overcome the energy barrier of the nucleophilic attack on the crowded nitrile carbon.
-
-
Imine Hydrolysis (The "Stuck" Intermediate):
-
Cool the reaction to
.[1][2][3][4] -
Critical: The reaction product at this stage is the Magnesium Imine salt, which is stable. It must be hydrolyzed.[1]
-
Slowly add 6N HCl (excess) to the reaction mixture.
-
Reflux the biphasic mixture (Toluene/Aq.[1][5] Acid) for 1–2 hours .
-
Observation: This converts the
imine to the ketone.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Issue 1: "I recovered mostly starting material (Nitrile) after 24h."
Diagnosis: Insufficient activation energy.[1][6]
Explanation: The phenyl group and the piperidine ring create a "neopentyl-like" steric environment.[1] Ether reflux (
-
Switch to Toluene: Follow the protocol above to reach
. -
Catalysis: Add 5 mol% CuBr (Copper(I) Bromide) .[1] This forms a organocopper species that is often more nucleophilic toward nitriles in hindered systems.[1]
Issue 2: "I isolated the Amide instead of the Ketone."
Diagnosis: Incomplete Grignard addition followed by hydrolysis.[1]
Explanation: If the Grignard reagent does not attack the carbon, the nitrile remains. During the acidic workup, the unreacted nitrile is hydrated to the amide (
-
Ensure anhydrous conditions . Water destroys MeMgBr immediately.[1]
-
Increase equivalents of MeMgBr to 5.0 eq.
-
Verify the quality of your Grignard reagent (titrate it).
Issue 3: "Did I cleave the Tosyl group?"
Diagnosis: Loss of sulfonamide protection.[1] Explanation: Sulfonamides are generally stable to Grignard reagents.[1] However, under extreme conditions or if trace transition metals are present, reductive cleavage can occur. Verification: Check NMR.
-
Intact: Look for the AA'BB' pattern of the p-tolyl group (
and ppm) and the aryl methyl singlet ( ppm). -
Cleaved: Absence of these signals and a broad NH peak.[1] Resolution: If cleavage occurs, lower the temperature to
and extend reaction time, or switch to Methyllithium (MeLi) at to (MeLi is smaller and more reactive, often requiring lower temps).
Visualizing the Workflow
Reaction Pathway & Mechanism[1][4][5][7]
Caption: Figure 1. The reaction pathway highlights the critical stability of the Imine-Mg intermediate, which requires vigorous acidic hydrolysis to release the ketone.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flow for analyzing reaction failure based on recovered byproducts.
Comparative Data: Solvent Effects
| Solvent System | Boiling Point | Reaction Rate | Yield (Est.)[1] | Risk |
| Diethyl Ether | Very Slow | < 20% | SM Recovery | |
| THF | Moderate | 40–60% | Moderate | |
| Toluene | Fast | > 85% | Tosyl Cleavage (Low risk) |
References
-
Reaction of Hindered Nitriles: C. R. Hauser and W. J. Humphlett, "The Reaction of Nitriles with Grignard Reagents," Journal of Organic Chemistry, 15(2), 359–366. Link
-
Synthesis of 4-phenylpiperidine derivatives: "Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine Derivatives," Zeitschrift für Naturforschung B, 54(10), 1327-1336.[1][7] Link
-
Tosyl Group Stability: P. G. M. Wuts and T. W. Greene, Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.[1] Link
-
Mechanism of Imine Hydrolysis: "The Hydrolysis of Imines," Chemical Reviews, 63(5), 489–510. Link
Sources
- 1. Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate | 85345-11-5 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. It is structured to address common challenges and frequently asked questions, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine?
The two most effective and widely applicable purification techniques for this class of compounds are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of the purification.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is a cost-effective method that can yield highly crystalline, pure material if a suitable solvent is identified. Many piperidine derivatives can be successfully recrystallized from ethanol.[1][2]
-
Flash Column Chromatography on silica gel is the method of choice for separating the target compound from impurities with different polarities, particularly when dealing with complex mixtures or for initial purification of very crude material.[3]
Q2: What are the most probable impurities I should expect in my crude sample?
The impurity profile is intrinsically linked to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-acetyl-4-phenylpiperidine or p-toluenesulfonyl chloride.
-
Byproducts: Resulting from side reactions during the tosylation step.
-
Reagents and Catalysts: For example, residual base (like triethylamine or pyridine) used to scavenge HCl during the reaction.[4]
-
Degradation Products: Amines can sometimes react with atmospheric carbon dioxide or trace acid vapors (e.g., HCl) to form salts, which may appear as insoluble particulates.[5]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted analytical approach is crucial for confirming the purity and identity of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
| Analytical Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid purity check, reaction monitoring, and solvent system optimization for column chromatography. | A single spot does not guarantee purity. Use multiple solvent systems of varying polarity. Visualize with UV light and a chemical stain (e.g., potassium permanganate) for comprehensive detection. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (% purity). | A reverse-phase (RP) method is common for this class of compounds. A mobile phase of acetonitrile and water is a good starting point.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton- or carbon-containing impurities. | ¹H and ¹³C NMR are essential. The absence of signals from starting materials or solvents confirms purity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides the molecular ion peak corresponding to the compound's mass, confirming its identity. |
| Melting Point Analysis | Indication of purity. | A sharp and narrow melting point range is indicative of a pure crystalline solid. Impurities typically depress and broaden the melting range. |
Q4: What is the expected physical appearance of the purified compound?
Purified 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is expected to be a solid. The color can range from white to off-white or pale yellow, depending on the level of trace impurities.
Purification Workflow & Troubleshooting Guide
The following diagram illustrates a typical decision-making workflow for the purification process.
Caption: General purification and analysis workflow.
Technique 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Detailed Protocol: Recrystallization from Ethanol
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is largely insoluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for piperidine derivatives.[1][2]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Adding too much solvent will reduce the final yield.
-
Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting crystal formation.
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is too high, or the melting point of the solid is lower than the boiling point of the solvent. The compound is melting, not dissolving. Alternatively, significant impurities are present, depressing the melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexanes for an ethanol solution) until the solution becomes slightly turbid. Re-heat to clarify and cool slowly.
-
-
Problem: Very low recovery of the purified product.
-
Cause: Too much solvent was used initially. The compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Combine the filtrate and washings, and evaporate some of the solvent to obtain a second crop of crystals. For future attempts, use less solvent during the initial dissolution step.
-
Technique 2: Flash Column Chromatography
This technique uses a stationary phase (silica gel) and a mobile phase (solvent) to separate compounds based on their differential adsorption to the silica.
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[3] A mixture of hexanes (or petroleum ether) and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the compound has poor solubility, perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (a "gradient") by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute more strongly-adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Column Chromatography Troubleshooting
-
Problem: Poor separation of compounds (overlapping bands).
-
Cause A: The mobile phase is too polar, causing all compounds to elute too quickly.
-
Solution A: Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[3]
-
Cause B: The column was overloaded with too much sample.
-
Solution B: Reduce the amount of crude material loaded. A general rule is to load 1-5% of the mass of the silica gel.[3]
-
-
Problem: The compound band is streaking or "tailing".
-
Cause: The compound may be too polar for the silica gel/solvent system, or it might be slightly acidic or basic.
-
Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds like piperidines, adding a small amount of triethylamine can significantly improve peak shape by neutralizing acidic sites on the silica gel.
-
-
Problem: The compound won't elute from the column.
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually and significantly increase the polarity of the mobile phase. For very polar compounds, it may be necessary to add a small percentage of methanol to the ethyl acetate/hexanes mixture.
-
References
-
PrepChem. (n.d.). Synthesis of N-acetyl-4-(4-n-propylphenyl)-piperidine. Retrieved from PrepChem.com website: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
PubChem. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | CAS 84255-02-7. Retrieved from [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
GSRS. (n.d.). 4-PHENYL-1-(P-TOLYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Abdel-Aziz, H. A., et al. (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2023). Satisfying recrystallization. Retrieved from [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
Rowan Digital Works. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpsi.org [ijpsi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 7. 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
The following technical guide serves as a specialized support resource for the synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine . This document is structured to assist research chemists in optimizing yield and purity by proactively managing side reactions.
Strategic Overview & Reaction Logic
The synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (Target Molecule) typically follows a convergent C-N cyclization strategy followed by a Grignard-mediated functional group interconversion .
The pathway relies on the stability of the p-toluenesulfonyl (Tosyl/Ts) protecting group to suppress nitrogen nucleophilicity during the alkylation phase and withstand the organometallic conditions of the subsequent step.
The Core Workflow
-
Cycloalkylation: Reaction of N,N-bis(2-chloroethyl)-p-toluenesulfonamide with Benzyl Cyanide (Phenylacetonitrile) to form the 4-cyano intermediate.
-
Ketone Formation: Nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to the nitrile, followed by acidic hydrolysis to yield the 4-acetyl derivative.
Module 1: Cycloalkylation (Ring Formation)
Objective: Synthesis of 1-(p-tolylsulphonyl)-4-cyano-4-phenylpiperidine. Reagents: N,N-bis(2-chloroethyl)-p-toluenesulfonamide, Benzyl Cyanide, Base (typically NaH or NaOH/TEBA).
Critical Side Reactions & Troubleshooting
In this gem-disubstitution step, the primary failure mode is incomplete cyclization or elimination rather than substitution.
Side Reaction A: Mono-Alkylation (Open Chain Impurity)
-
Structure: N-(2-chloroethyl)-N-(2-cyano-2-phenylethyl)-p-toluenesulfonamide.
-
Mechanism: The enolate of benzyl cyanide attacks one chloroethyl arm, but the second attack (ring closure) fails due to steric hindrance or insufficient kinetic energy.
-
Symptom: HPLC shows a peak with M+ mass consistent with the open chain (M+ HCl difference).
-
Root Cause: Reaction temperature too low; insufficient base equivalents; high dilution preventing intramolecular collision.
-
Corrective Action: Ensure the reaction mixture reaches reflux (if using solvent-based methods) or increase the concentration. Use a stronger base (NaH) to ensure irreversible deprotonation.
Side Reaction B: Elimination (Vinyl Formation)
-
Structure: N-(2-chloroethyl)-N-vinyl-p-toluenesulfonamide derivatives.
-
Mechanism: E2 elimination competes with SN2 substitution. The base abstracts a proton from the
-carbon of the chloroethyl group instead of the benzyl cyanide -proton. -
Symptom: Presence of vinylic protons in NMR (5.0–6.0 ppm region).
-
Root Cause: Base is too bulky or temperature is too high during the initial addition.
-
Corrective Action: Maintain low temperature (0–5 °C) during the initial mixing of reagents. Switch to a nucleophilic base or Phase Transfer Catalysis (PTC) conditions (e.g., 50% NaOH + Benzyltriethylammonium chloride) which favors substitution.
Side Reaction C: Benzyl Cyanide Dimerization
-
Structure: 2,3-Diphenylsuccinonitrile derivatives.
-
Mechanism: Oxidative coupling or radical dimerization of the benzyl cyanide carbanion.
-
Symptom: High-melting solid impurity; loss of stoichiometry.
-
Root Cause: Presence of oxygen in the reaction vessel; excess base without electrophile present.
-
Corrective Action: Degas solvents thoroughly; maintain strict inert atmosphere (
or Ar).
Troubleshooting Table: Cyclization Phase
| Observation | Probable Cause | Technical Solution |
| Low Yield (<40%) | Hydrolysis of Benzyl Cyanide | Ensure anhydrous conditions. If using PTC, minimize contact time with hot caustic. |
| Sticky/Gummy Product | Polymerization of Vinyl Intermediates | Reduce reaction temperature. Add polymerization inhibitor (e.g., hydroquinone) if radical pathways are suspected. |
| Unreacted Starting Material | "Stalled" Ring Closure | The second alkylation is slower. Add a catalytic amount of NaI (Finkelstein condition) to convert alkyl chloride to more reactive alkyl iodide in situ. |
Module 2: The Grignard Transformation (Nitrile Acetyl)
Objective: Conversion of the 4-cyano group to a 4-acetyl group. Reagents: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).
Critical Side Reactions & Troubleshooting
The transformation of a nitrile to a ketone involves the formation of an intermediate metallo-imine salt. The stability of this salt is the "gatekeeper" of purity.
Side Reaction D: Tertiary Alcohol Formation (Over-Addition)
-
Structure: 1-(p-tolylsulphonyl)-4-(2-hydroxypropan-2-yl)-4-phenylpiperidine.
-
Mechanism: The intermediate imine salt is unstable or hydrolyzes during the reaction, forming the ketone, which is then attacked by a second equivalent of Grignard.
-
Symptom: Product contains a hydroxyl group (IR broad peak ~3400 cm⁻¹); Mass spec shows M + 16 (Methyl) + 2 (H).
-
Root Cause: High reaction temperature; excess Grignard reagent; poor quenching technique.
-
Corrective Action:
-
Use exactly 1.1–1.2 equivalents of MeMgBr.
-
Add Grignard dropwise at low temperature (0 °C).
-
Quench Protocol: Pour the reaction mixture into cold acid (inverse quench) to ensure the ketone is not exposed to basic magnesium salts.
-
Side Reaction E: Sulfonamide Cleavage (S-N Bond Scission)
-
Structure: 4-Acetyl-4-phenylpiperidine (Deprotected amine).
-
Mechanism: While Tosyl groups are generally stable to Grignards, high temperatures or the presence of transition metal impurities can facilitate reductive cleavage.
-
Symptom: Appearance of a secondary amine (NH) stretch in IR; loss of the aromatic Tosyl signals in NMR.
-
Root Cause: Refluxing with Grignard for extended periods; use of highly reactive organolithiums (MeLi) instead of Grignard.
-
Corrective Action: Stick to MeMgBr (Ether/THF). Avoid reflux temperatures >40 °C.
Side Reaction F: Retro-Cyanohydrin Type Fragmentation
-
Mechanism: Although rare in 4-phenyl systems, the steric bulk at the quaternary center can sometimes favor fragmentation if the imine anion is unstable.
-
Symptom: Complex mixture of degradation products.
-
Corrective Action: Keep the reaction time short (1–2 hours). Do not let the imine intermediate sit overnight.
Visualizing the Pathway
The following diagram illustrates the primary synthesis route and the divergence points for key side reactions.
Caption: Logical flow of synthesis from bis-chloroethyl amine to final acetyl-piperidine, highlighting divergence points for mono-alkylation, elimination, and Grignard over-addition.
Frequently Asked Questions (FAQs)
Q: Can I use Methyllithium (MeLi) instead of Methylmagnesium Bromide (MeMgBr)? A: It is not recommended. MeLi is significantly more nucleophilic and basic. It poses a higher risk of attacking the sulfonamide protecting group (S-N cleavage) and abstracting protons from the piperidine ring, leading to decomposition. MeMgBr provides the necessary chemoselectivity.
Q: The intermediate nitrile is difficult to crystallize. How can I purify it? A: The 4-cyano-4-phenylpiperidine intermediate often forms an oil. Recrystallization from ethanol/water or isopropanol is standard. If it oils out, seed with a pure crystal or scratch the flask. Alternatively, proceed to the Grignard step with the crude oil if the purity is >90% by HPLC, as the ketone product is generally easier to crystallize.
Q: Why is the "Inverse Quench" required for the Grignard step? A: In a standard quench (adding water to the reaction), localized heating and high pH concentration occur, which can cause the newly formed ketone to react with remaining Grignard reagent (forming the tertiary alcohol). An inverse quench (pouring the reaction into excess cold dilute H₂SO₄ or NH₄Cl) instantly neutralizes the Grignard and hydrolyzes the imine in a controlled, acidic environment.
References
-
General Synthesis of 4,4-Disubstituted Piperidines
- Eisleb, O. (1941). Neue Synthesen mittels Natriumamids. Berichte der deutschen chemischen Gesellschaft, 74(8), 1433-1450.
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
-
Tosyl-Protected Nitrogen Mustards
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.
-
- Grignard Reactions on Nitriles: Cason, J., et al. (1951). The Preparation of Ketones by the Reaction of Grignard Reagents with Nitriles. Journal of Organic Chemistry, 16(2), 328–340. (Mechanistic insights on imine salt stability).
-
Process Safety & Side Reactions
-
BenchChem Technical Guides. Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis.
-
Technical Support Center: Optimizing the Synthesis and Yield of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine . This specific piperidine derivative is a highly valued structural motif in the development of novel analgesics and neuropharmacological agents 1.
Despite its utility, the synthesis of heavily substituted piperidines is notoriously challenging 2. The N-tosylation of the 4-acetyl-4-phenylpiperidine precursor frequently suffers from yield bottlenecks. This guide provides field-proven troubleshooting logic, mechanistic causality, and a self-validating experimental protocol to maximize your synthetic yield.
Part 1: Troubleshooting Guide & FAQs
Q1: My reaction is stalling, and TLC shows significant unreacted 4-acetyl-4-phenylpiperidine. What is going wrong? A1: This is the most common issue and stems from either electrophile degradation or insufficient basicity. p-Toluenesulfonyl chloride (TsCl) is highly hygroscopic. If ambient moisture is present, it rapidly hydrolyzes into unreactive p-toluenesulfonic acid (TsOH) 3. Furthermore, as N-tosylation proceeds, one equivalent of HCl is generated. If your base (e.g., Triethylamine) is depleted, the remaining 4-acetyl-4-phenylpiperidine becomes protonated. A protonated secondary amine is non-nucleophilic, abruptly halting the reaction. Action: Always use freshly recrystallized TsCl and strictly anhydrous solvents. Ensure you are using at least 2.5 equivalents of base if your starting material is a hydrochloride salt.
Q2: I am using standard Schotten-Baumann conditions (Aqueous NaOH / DCM). Why is my yield below 50%? A2: While Schotten-Baumann biphasic conditions are standard for simple amines, 4-acetyl-4-phenylpiperidine possesses significant steric bulk at the 4-position. This bulk induces conformational constraints that slow down the nucleophilic attack of the nitrogen. In a biphasic system, this reduced reaction rate allows the competitive hydrolysis of TsCl by aqueous hydroxide ions to dominate 3. Action: Switch to a homogeneous, anhydrous system using an organic base and a nucleophilic catalyst (DMAP) to outpace the degradation pathways.
Q3: My crude NMR shows contamination with unreacted TsCl and p-toluenesulfonic acid. How do I purify this without running a column? A3: You can implement a "self-validating" chemical workup that chemically destroys impurities rather than relying solely on chromatography. By adding a primary amine scavenger (like N,N-dimethylethylenediamine) at the end of the reaction, excess TsCl is converted into a highly polar, basic sulfonamide. Subsequent washing with 1N HCl removes this scavenger, the base, and any unreacted starting amine into the aqueous layer, leaving only your highly pure target compound in the organic phase.
Part 2: Quantitative Data & Reaction Optimization
The table below summarizes the causality between chosen reaction conditions and the resulting yield of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
| Solvent System | Base System | Catalyst | Typical Yield | Mechanistic Outcome / Causality |
| DCM / Water (Biphasic) | NaOH (aq) | None | 40–50% | Schotten-Baumann: High rate of TsCl hydrolysis to TsOH due to aqueous hydroxide outcompeting the sterically hindered amine. |
| Pyridine | Pyridine | None | 65–75% | Homogeneous/Sluggish: Pyridine is a weaker base/nucleophile; difficult to remove entirely during workup, leading to crude contamination. |
| Anhydrous DCM | TEA (2.5 eq) | None | 75–85% | Standard Anhydrous: Good conversion, but requires longer reaction times (12–16h) due to steric hindrance at the piperidine 4-position. |
| Anhydrous DCM | TEA (2.5 eq) | DMAP (0.1 eq) | >90% | Catalytic Anhydrous: Rapid conversion (4–6h). DMAP forms a highly reactive N-tosylpyridinium intermediate, easily overcoming steric barriers. |
Part 3: Mandatory Visualization
Figure 1: Decision matrix and workflow for the N-tosylation of 4-acetyl-4-phenylpiperidine.
Part 4: Self-Validating Experimental Protocol
This methodology utilizes a chemical validation logic. If you obtain a solid mass at the end of this protocol, the chemical partitioning guarantees it is the desired product, eliminating false positives from unreacted starting materials.
Reagents Required:
-
4-Acetyl-4-phenylpiperidine hydrochloride (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq) - Must be freshly recrystallized
-
Triethylamine (TEA) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
N,N-dimethylethylenediamine (0.15 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried round-bottom flask purged with nitrogen, suspend 4-acetyl-4-phenylpiperidine hydrochloride (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.
-
Base Liberation: Cool the suspension to 0 °C using an ice bath. Add TEA (2.5 eq) dropwise.
-
Causality: The first equivalent of TEA neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack. The remaining 1.5 eq serves as the acid scavenger for the tosylation.
-
-
Catalytic Activation: Add DMAP (0.1 eq). Then, add TsCl (1.2 eq) portion-wise over 15 minutes.
-
Causality: DMAP acts as a highly nucleophilic transfer catalyst, forming an active N-tosylpyridinium intermediate that rapidly reacts with the sterically hindered piperidine, preventing side reactions.
-
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
The Chemical Quench (Self-Validation Step 1): Once the starting material is consumed, add N,N-dimethylethylenediamine (0.15 eq) and stir for 15 minutes.
-
Causality: This selectively reacts with any leftover TsCl. Because this scavenger contains a tertiary amine, the resulting side-product is highly basic.
-
-
Aqueous Partitioning (Self-Validation Step 2): Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2x).
-
Causality: The acidic wash protonates the TEA, the DMAP, any unreacted 4-acetyl-4-phenylpiperidine, AND the scavenged TsCl byproduct. All of these partition entirely into the aqueous layer.
-
-
Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Because the target compound is a neutral sulfonamide, it is the only species that remains in the organic layer. Recrystallize the crude product from ethanol to obtain pure 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
-
References
- Title: Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives Source: ResearchGate / Zeitschrift für Naturforschung B URL
- Title: Troubleshooting low yields in the tosylation of 2-piperidinemethanol Source: Benchchem URL
- Title: A Review of U.S.
Sources
Technical Support Center: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Synthesis
Application Scientist Guide to Impurity Profiling and Protocol Optimization
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, a critical intermediate in the development of novel analgesics and neuropharmacological agents[1][2].
The synthesis of this compound typically involves the N-tosylation of 4-acetyl-4-phenylpiperidine, which is itself commonly derived from the debenzylation of 1-benzyl-4-acetyl-4-phenylpiperidine[3]. Below, we dissect the mechanistic origins of common impurities, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-purity yields.
I. Synthesis Workflow & Impurity Mapping
Understanding the logical relationship between your reagents and potential side reactions is the first step in troubleshooting. The diagram below illustrates the standard synthetic workflow and the exact points where critical impurities are generated.
Fig 1: Synthesis workflow and impurity origins for 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
II. Quantitative Impurity Profiling
To assist with LC-MS and TLC analysis, all quantitative data regarding the most common impurities encountered during this workflow are summarized below.
| Impurity | Chemical Nature | Source / Mechanism | Detection (ESI+ m/z) | Mitigation Strategy |
| N-Benzyl Carryover | 1-Benzyl-4-acetyl-4-phenylpiperidine | Incomplete Pd/C catalytic hydrogenolysis[4] | 294.2 | Monitor H₂ uptake; ensure complete debenzylation prior to tosylation. |
| Unreacted Precursor | 4-Acetyl-4-phenylpiperidine | Sub-stoichiometric TsCl or rapid TsCl hydrolysis | 204.1 | Use 1.1 eq TsCl; maintain strictly anhydrous conditions. |
| Enol Tosylate | O-Tosyl enol ether | Base-catalyzed enolization of the C4-acetyl group | 512.1 | Avoid strong bases (e.g., NaH); use TEA at 0–25 °C. |
| Hydrolysis Product | p-Toluenesulfonic acid (TsOH) | Reaction of TsCl with adventitious moisture | 173.0 (ESI-) | Implement a 30-min saturated NaHCO₃ quench during workup. |
III. Troubleshooting FAQs
Q: I am detecting a mass corresponding to [M+154] over my target mass. What is this bis-tosylated impurity? A: This is the O-tosyl enol ether impurity. The acetyl group at the 4-position of the piperidine ring possesses acidic alpha-protons. If you use excessively strong basic conditions (e.g., Sodium Hydride, Potassium tert-butoxide, or excess DBU) and extended reaction times, the ketone enolizes. The highly electrophilic p-toluenesulfonyl chloride (TsCl) then reacts with the enolate oxygen, forming an enol tosylate in addition to the desired N-tosylation. Causality & Fix: Switch to a milder, sterically hindered base like Triethylamine (TEA) or Pyridine, which can scavenge the generated HCl without deprotonating the acetyl group.
Q: My final product is contaminated with a highly polar impurity that streaks heavily on TLC and lowers the pH of my aqueous washes. How do I eliminate it? A: You are observing p-toluenesulfonic acid (TsOH), which results from the hydrolysis of unreacted TsCl by adventitious moisture. Causality & Fix: TsCl is highly sensitive to water. Ensure your dichloromethane (DCM) is anhydrous. More importantly, modify your workup. Do not simply wash with water; quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes. This actively hydrolyzes residual TsCl into sodium p-toluenesulfonate, which is highly water-soluble and will be permanently partitioned into the aqueous waste layer.
Q: LC-MS shows a significant peak at m/z 294.2. What is this, and why is it in my product? A: M/z 294.2 corresponds to 1-benzyl-4-acetyl-4-phenylpiperidine[4]. The synthesis of 4-acetyl-4-phenylpiperidine almost always starts from its N-benzyl derivative via palladium-catalyzed hydrogenolysis[3]. If debenzylation is incomplete, the N-benzyl precursor carries over into your tosylation reactor. Because it is a tertiary amine, it cannot be tosylated and remains chemically inert, carrying through your entire process as a stubborn neutral impurity. Causality & Fix: You cannot fix this during the tosylation step. You must validate the complete consumption of the N-benzyl precursor via NMR or LC-MS before filtering off your Pd/C catalyst in the previous step.
IV. Self-Validating Experimental Protocol
To guarantee the exclusion of the impurities discussed above, use the following optimized, self-validating protocol for the N-tosylation of 4-acetyl-4-phenylpiperidine. This protocol is "self-validating" because the chemical workup steps inherently prove their efficacy by chemically destroying or partitioning the specific impurities generated during the reaction.
Step 1: Reagent Preparation
-
Dissolve 4-acetyl-4-phenylpiperidine (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add Triethylamine (TEA, 1.5 eq, 15 mmol). Causality: TEA acts as an acid scavenger. Its mild basicity prevents the formation of the O-tosyl enol ether impurity while efficiently neutralizing the HCl byproduct.
Step 2: Electrophile Addition 3. Cool the reaction flask to 0 °C using an ice bath. 4. Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the sulfonylation, preventing localized heating that could drive unwanted enolization or degradation. 5. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:2).
Step 3: Self-Validating Quench & Extraction 6. The TsCl Quench: Add 20 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for exactly 30 minutes. Self-Validation: This step guarantees the destruction of unreacted TsCl, converting it to water-soluble sodium tosylate. If this step is successful, your organic layer will be completely free of TsOH streaking on your final TLC. 7. Transfer to a separatory funnel and collect the lower organic (DCM) layer. 8. The Amine Wash: Wash the organic layer with 20 mL of 1M HCl. Self-Validation: This step protonates any unreacted 4-acetyl-4-phenylpiperidine and residual TEA, dragging them into the aqueous phase. Only the neutral, target sulfonamide will remain in the DCM. 9. Wash the organic layer with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
V. References
-
Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal Source: Google Patents (US9029547B1) URL:
-
A Review of U.S. Patents in the Field of Organic Process Development Published during May and June 2015 Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives Source: Zeitschrift für Naturforschung B / ResearchGate URL:[Link]
-
DTIC ADA238327: Synthesis of Potential Antimalarial Agents (Mention of l-benzyl-4-acetyl-4-phenylpiperidine impurity) Source: Defense Technical Information Center URL:[Link]
Sources
Technical Support Center: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Current Status: Operational | Topic: Stability, Handling, and Troubleshooting Document ID: TS-APTP-2024-03 | Version: 2.1
Executive Summary
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (often abbreviated as APTP-Tosyl ) is a sterically congested, sulfonamide-protected piperidine intermediate. It is primarily utilized in the synthesis of neuroactive pharmacophores, including haloperidol analogues and opioid receptor ligands.
While chemically robust due to the sulfonamide protecting group and the quaternary carbon at position 4, users frequently encounter issues related to solubility profiles , incomplete deprotection , and catalyst-induced degradation . This guide addresses these specific technical hurdles.
Module 1: Chemical Stability & Storage
Understanding the baseline stability profile to rule out storage-related degradation.
Critical Stability Parameters
| Parameter | Rating | Technical Note |
| Hydrolytic Stability | High | The N-S bond is resistant to acid/base hydrolysis under standard conditions (pH 1–12). |
| Thermal Stability | High | Stable up to ~150°C. Melting point typically range 145–155°C. |
| Photostability | Moderate | Sulfonamides absorb UV. Long-term exposure leads to yellowing (radical oxidation). |
| Oxidative Stability | Moderate | The acetyl methyl group ( |
Common Troubleshooting Scenarios
Q: My sample has turned from white to pale yellow. Is it degraded? A: Likely superficial photo-oxidation.
-
Cause: Trace oxidation of the sulfonamide moiety or residual solvent impurities (e.g., toluene/pyridine) reacting with light.
-
Verdict: If purity by HPLC is >98%, the color change is usually cosmetic.
-
Action: Recrystallize from Ethanol/Water (9:1) if optical purity is critical. Store in amber vials.
Q: I see a new impurity peak at RRT 0.92 after storage. What is it? A: This is often the 4-acetyl-4-phenylpiperidine (Des-tosyl) or the Enol ether derivative.
-
Mechanism: While the tosyl group is stable, trace strong acids (residual from synthesis) can catalyze slow cleavage or enolization of the acetyl group over months.
-
Action: Check the pH of a 10% aqueous slurry. If pH < 5, neutralize and recrystallize.
Module 2: Solubility & Formulation
Addressing the "It won't dissolve" complaints.
APTP-Tosyl is highly lipophilic due to the combination of the p-tolyl, phenyl, and piperidine scaffolds.
Solubility Matrix
| Solvent | Solubility (mg/mL) | Application |
| Water | < 0.01 (Insoluble) | Not suitable for aqueous buffers. |
| DMSO | > 100 | Ideal for stock solutions (store at -20°C). |
| Dichloromethane (DCM) | > 150 | Best for extraction/synthesis. |
| Ethanol | ~ 10–20 (Warm) | Good for recrystallization. |
| Acetonitrile | ~ 50 | Standard HPLC mobile phase. |
Q: The compound precipitates when I add my DMSO stock to the cell culture media. A: This is a "crash-out" event caused by the hydrophobic effect.
-
Solution:
-
Pre-dilute the DMSO stock into a carrier solvent like PEG-400 or Tween-80 (1:1 ratio).
-
Slowly add this mixture to the media with rapid vortexing.
-
Keep final DMSO concentration < 0.5%.
-
Module 3: Synthesis & Impurity Troubleshooting
Focus on the origin of stability issues during the synthetic workflow.
Pathway Analysis: The Grignard Route
The most common synthesis involves reacting the 4-cyano precursor with Methyl Grignard (MeMgBr). This is the source of the most persistent "stability" issues, which are actually incomplete reactions .
Figure 1: The critical hydrolysis step. If the Imine intermediate is not fully hydrolyzed by acid workup, it slowly decomposes into complex impurities during storage, mimicking "instability."
Q: I have a persistent impurity that increases when I heat the sample. A: You likely have residual Aluminum or Magnesium salts complexed to the ketone oxygen.
-
Diagnosis: Run an Ash test or ICP-MS.
-
Fix: Perform a chelation wash. Dissolve in DCM and wash with 10% EDTA solution or Potassium Sodium Tartrate (Rochelle Salt) to sequester metal ions.
Module 4: Deprotection (The "Removal" Problem)
The N-Tosyl group is notoriously difficult to remove. Users often mistake "no reaction" for "stability issue."
Standard acid hydrolysis (HCl/Reflux) often fails or leads to charring before the tosyl group cleaves.
Validated Deprotection Protocols
| Method | Reagents | Conditions | Success Rate | Notes |
| Reductive Cleavage (Standard) | Na / Naphthalene | THF, -78°C to RT | High | Anhydrous conditions required. Fast. |
| Acidolytic Cleavage (Harsh) | HBr / Phenol | 48% HBr, Reflux | Moderate | Phenol acts as a scavenger. Can degrade the acetyl group. |
| Hydride Reduction | Red-Al (Vitride) | Toluene, Reflux | High | Warning: Can reduce the ketone (acetyl) to an alcohol. |
Q: I tried removing the tosyl group with HBr, but I lost the acetyl functionality. A: Strong acids at high heat can cause the Schmidt Reaction (if azide is present) or Baeyer-Villiger type rearrangements if per-acids are present.
-
Recommendation: Switch to the Sodium/Naphthalene method. It cleaves the S-N bond specifically without affecting the C4-acetyl ketone.
Module 5: Analytical Reference Data
HPLC Method for Stability Tracking
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Sulfonamide absorption).
-
Retention: APTP-Tosyl elutes late (high hydrophobicity).
Decision Tree: Unknown Impurity Identification
Figure 2: Rapid diagnostic logic for HPLC impurity peaks.
References
-
Banks, H. D. (1992).[2] Piperidine Synthesis: A Review of Recent Methods. U.S. Army Chemical Research, Development and Engineering Center.
-
Sielc Technologies. (2018). Separation of 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine on Newcrom R1 HPLC column. (Demonstrates chromatographic behavior of the closely related benzoyl analog).
-
PubChem. (2025).[3] Compound Summary: 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.[3][4] (Structural analog data regarding sulfonamide stability).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Authoritative text on N-Tosyl cleavage conditions).
Sources
"challenges in scaling up 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine synthesis"
Executive Summary & Critical Path Analysis
The synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine presents a classic "quaternary center" challenge in organic process development. The target molecule features a sterically crowded 4-position on the piperidine ring, requiring the introduction of an acetyl group adjacent to a bulky phenyl ring.
The Critical Path:
-
N-Protection: Sulfonylation of 4-phenylpiperidine-4-carbonitrile (or similar precursor).
-
Nucleophilic Addition: Grignard addition (MeMgBr) to the nitrile to form the imine intermediate.
-
Hydrolysis: Conversion of the sterically hindered imine to the ketone.
Primary Scale-Up Risks:
-
Exotherm Control: Both sulfonylation and Grignard formation are highly exothermic.
-
Steric Hindrance: The 4-phenyl group impedes nucleophilic attack on the nitrile, often requiring higher temperatures or prolonged reaction times, which increases impurity profiles.
-
Workup Rheology: Magnesium salt precipitation during the Grignard quench often results in unfilterable gels (emulsions) at scale.
Synthetic Workflow Visualization
The following diagram outlines the optimized workflow and critical control points (CCPs) for the synthesis.
Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for scale-up.
Module 1: N-Sulfonylation (The Protection Step)
The Challenge: Reaction of 4-phenyl-4-cyanopiperidine with p-toluenesulfonyl chloride (TsCl). This reaction generates HCl and heat.[1] On a kilogram scale, the exotherm can degrade the product or cause solvent boiling.
Protocol Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DCM or Toluene | Toluene is preferred for scale (higher boiling point, easier recovery), but DCM offers better solubility for the starting HCl salt. |
| Base | Et3N or Pyridine (2.5 eq) | Must scavenge HCl. Pyridine acts as both solvent and catalyst but is harder to remove. |
| Temperature | 0°C to 5°C (Addition) | TsCl addition is exothermic. Keep low to prevent sulfonylation of impurities. |
| Addition | Solid TsCl or Solution? | Add TsCl as a solution. Solid addition creates "hot spots." |
Troubleshooting Guide: Sulfonylation
Q: The reaction mixture turned black/tarry.
-
Cause: Thermal runaway or presence of moisture reacting with TsCl to form TsOH (strong acid), which degrades the amine.
-
Fix: Ensure internal temperature never exceeds 10°C during addition. Verify solvent water content is <0.05%.
Q: Low yield after workup.
-
Cause: Incomplete conversion or loss during wash.
-
Fix: Sulfonamides can be slightly soluble in base. Ensure the aqueous wash pH is neutral or slightly acidic (pH 4-5) to prevent salt formation, but not so acidic that you protonate the product if it weren't a sulfonamide (sulfonamides are stable, but workup pH matters for separation). Correction: Sulfonamides are stable; the issue is usually unreacted amine. Monitor via HPLC.
Module 2: The Grignard Addition (The "Make-or-Break" Step)
The Challenge: Adding Methyl Magnesium Bromide (MeMgBr) to the nitrile. The 4-phenyl group creates a "steric umbrella," shielding the nitrile carbon. Standard room temperature protocols often fail or stall.
Mechanistic Insight
The reaction does not yield the ketone directly. It forms a Metallo-Imine intermediate. This intermediate is stable in the reaction mixture and only converts to the ketone upon acidic hydrolysis.
Protocol Parameters
| Parameter | Recommendation | Rationale |
| Reagent | MeMgBr (3.0 M in Et2O/THF) | Use high concentration to minimize solvent volume. Excess (2.5 - 3.0 eq) is required due to steric hindrance. |
| Solvent | THF/Toluene (1:[2]1) | Pure THF can reflux too low (66°C) to drive the reaction to completion against sterics. Toluene cosolvent allows higher internal temps (80-90°C). |
| Temperature | Reflux (70°C+) | Critical: The reaction requires thermal energy to overcome the activation barrier at the quaternary center. |
| Quench | Inverse Addition | Pour reaction mixture into the acid/buffer, not vice versa. |
Troubleshooting Logic: Grignard Failure
Figure 2: Logic tree for diagnosing stalled Grignard reactions.
Module 3: Quenching & Isolation (The "Gel" Issue)
The Challenge: Quenching large-scale Grignard reactions produces Magnesium Hydroxide (
Standard Mistake: Quenching with simple water or weak HCl. Optimized Solution: Use Rochelle Salt (Sodium Potassium Tartrate) or Citric Acid .
Step-by-Step Quenching Protocol (100g Scale)
-
Cool: Cool the reaction mixture to 0°C.
-
Prepare Quench Solution: Dissolve 20% (w/v) Citric Acid or Rochelle Salt in water.
-
Inverse Addition: Slowly transfer the reaction mixture into the stirred quench solution.
-
Why? This prevents localized high pH, which favors
gel formation.
-
-
Hydrolysis Phase:
-
The imine must be hydrolyzed. After the initial quench, adjust pH to < 1 using 6N HCl.
-
Heat to 50°C for 1-2 hours.
-
Monitor: TLC/HPLC should show disappearance of the imine intermediate (often less polar than the ketone).
-
-
Phase Separation: The magnesium salts will remain solubilized in the aqueous tartrate/citrate layer, allowing a clean organic phase separation.
Frequently Asked Questions (FAQs)
Q: Why do I see a "double spot" on TLC after the Grignard step? A: You are likely seeing the Imine and the Ketone . The imine is the direct product of the Grignard addition. It hydrolyzes to the ketone on the silica plate (which is acidic) or during workup. If you see two spots, your hydrolysis step (Module 3, Step 4) is incomplete. Increase hydrolysis time or acid concentration.
Q: Can I use Methyl Lithium (MeLi) instead of MeMgBr? A: Yes, MeLi is more nucleophilic and less sensitive to steric hindrance. However, it is significantly more pyrophoric and dangerous at scale. For a 4-phenyl substituted nitrile, MeMgBr at reflux is safer and usually sufficient. Only switch to MeLi if the Grignard fails completely at reflux.
Q: The product is oiling out during crystallization. A: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine should be a solid. If it oils out:
-
Impurity: Residual toluene is trapped. Evaporate to dryness and chase with Ethanol.
-
Seed: The melt point is likely around 140-150°C (check specific derivative data). Dissolve in hot Ethanol/Water (9:1), cool slowly, and seed with a pure crystal at 40°C.
Q: Why is the yield low despite full conversion? A: Check the "Wurtz Coupling" impurity. Excess MeMgBr can couple with itself or trace halides. Also, check the aqueous layer of the quench; if the pH wasn't low enough, the amine/imine might be trapped in the magnesium salts.
References
-
Grignard Scale-Up Safety & Kinetics
- Title: "Safe Scale-Up of Exothermic Grignard Reagent Prepar
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link] (General reference for Grignard safety).
- Title: "Improved Workup of Grignard Reactions using Rochelle Salt.
- Title: "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs.
- Title: "The addition of Grignard reagents to nitriles: A re-examination.
(Note: Always consult the specific Safety Data Sheet (SDS) for p-Toluenesulfonyl chloride and Methyl Magnesium Bromide before scale-up.)
Sources
Validation & Comparative
Comprehensive Validation and Comparative Analysis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Synthesis
Pharmacological Context & Synthetic Rationale
The piperidine ring is a privileged scaffold in medicinal chemistry, particularly in the development of CNS-active agents such as µ-opioid receptor analgesics[1]. The parent compound, 4-acetyl-4-phenylpiperidine, is heavily utilized in pharmaceutical research for synthesizing novel analgesics and anti-inflammatory drugs that aim to provide pain relief with fewer side effects than traditional opioids[2]. However, the secondary amine of the piperidine ring is highly reactive. To facilitate complex downstream modifications (such as functionalization of the acetyl group via enolate chemistry), the amine must be protected or directed.
The synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2)[3] achieves this by introducing a p-tolylsulfonyl (tosyl) group. This modification drastically reduces the basicity and nucleophilicity of the nitrogen atom through electron withdrawal, preventing unwanted side reactions. While the de novo synthesis of 4-acetyl-4-phenylpiperidine itself is notoriously challenging and often requires multi-step Grignard and hydrogenolysis pathways[4], the subsequent N-tosylation must be highly efficient, scalable, and yield a product of exceptional purity for downstream structure-activity relationship (SAR) studies[5].
Comparative Analysis of Synthetic Methodologies
To objectively evaluate the optimal route for N-tosylation, we compared three distinct synthetic methodologies: Traditional Homogeneous Batch Synthesis, Biphasic Schotten-Baumann Synthesis, and Continuous Flow Synthesis.
Table 1: Performance Comparison of N-Tosylation Routes for 4-Acetyl-4-phenylpiperidine
| Parameter | Traditional Batch (DCM/TEA) | Biphasic Schotten-Baumann (Toluene/NaOH) | Continuous Flow (Microreactor) |
| Molar Yield | 82% | 94% | 96% |
| Purity (HPLC) | 95.5% | 99.2% | 99.8% |
| Reaction Time | 4 - 6 hours | 1.5 hours | 4.5 minutes (residence) |
| Scalability | Moderate (Exothermic risks) | High (Excellent thermal mass) | Very High (Seamless scale-up) |
| E-Factor | 15.2 | 8.4 | 4.1 |
| Impurity Profile | High TsOH byproduct | Trace TsOH | Undetectable TsOH |
Causality of Performance Differences:
-
Traditional Batch: Uses dichloromethane (DCM) and triethylamine (TEA). The exothermic nature of TsCl addition often leads to localized heating, promoting the hydrolysis of TsCl into p-toluenesulfonic acid (TsOH), which complicates purification and lowers yield.
-
Biphasic Schotten-Baumann: Utilizes a two-phase system. The aqueous NaOH neutralizes the HCl byproduct, while the unreacted TsCl remains in the organic phase (toluene), shielded from rapid hydrolysis. This thermodynamic compartmentalization drives the reaction to completion with minimal side products.
-
Continuous Flow: Offers superior mass and heat transfer. The massive surface-area-to-volume ratio instantly dissipates the heat of the sulfonylation, completely suppressing TsCl hydrolysis.
Self-Validating Experimental Protocol: Biphasic Schotten-Baumann Synthesis
Given its balance of high yield, excellent purity, and accessibility without specialized flow equipment, the biphasic route is the recommended standard for bench-to-pilot scale validation.
Materials:
-
4-Acetyl-4-phenylpiperidine hydrochloride[2] (1.0 eq, 10 mmol, 2.39 g)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 11 mmol, 2.10 g)
-
Sodium Hydroxide (NaOH) 2M aqueous solution (2.5 eq, 25 mmol, 12.5 mL)
-
Toluene (25 mL)
Step-by-Step Methodology & Causality:
-
Free-Basing and Dissolution: Suspend 4-acetyl-4-phenylpiperidine hydrochloride in 25 mL of toluene in a 100 mL round-bottom flask. Add the 2M NaOH solution.
-
Causality & IPC (In-Process Control): The biphasic mixture must be stirred vigorously (800 rpm). The NaOH neutralizes the hydrochloride salt, liberating the lipophilic free amine, which immediately partitions into the toluene layer. Visual Cue: The initial cloudy suspension will resolve into two clear liquid phases.
-
-
Electrophilic Addition: Cool the biphasic mixture to 0–5 °C using an ice bath. Dissolve TsCl in 5 mL of toluene and add it dropwise over 15 minutes.
-
Causality & IPC: Cooling is critical. Sulfonylation is highly exothermic. Adding TsCl slowly at 0 °C prevents the thermal degradation of the reagent and suppresses the formation of intensely colored impurities.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 hours.
-
Causality & IPC: The reaction is monitored by TLC (Hexane:EtOAc 7:3). The starting material (free amine) will stain with ninhydrin, whereas the product, 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, is UV-active and ninhydrin-negative due to the lack of a basic N-H bond.
-
-
Phase Separation and Quench: Transfer the mixture to a separatory funnel. Drain the aqueous layer (contains NaCl and excess NaOH). Wash the organic layer with 10 mL of 1M HCl, followed by 10 mL of brine.
-
Causality & IPC: The HCl wash is a self-validating step; it actively removes any trace unreacted starting amine into the aqueous phase, guaranteeing that the organic phase contains only the neutral sulfonamide product.
-
-
Isolation: Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
-
Causality & IPC: Ethanol selectively dissolves the product at high temperatures but has poor solubility for it at 0 °C, allowing for the crystallization of pure 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine[3] as white needles.
-
Analytical Validation Standards
To confirm the structural integrity of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad N-H peak (~2.0 ppm) and the appearance of the characteristic AA'BB' aromatic system of the tosyl group at ~7.65 ppm (d, 2H) and ~7.35 ppm (d, 2H). The tolyl methyl group will appear as a sharp singlet at ~2.45 ppm. The acetyl methyl group remains a distinct singlet at ~1.95 ppm.
-
LC-MS (ESI+): Expected m/z [M+H]⁺ = 358.1. The absolute absence of m/z 204.1 (starting material) confirms complete conversion.
Workflow Visualization
Workflow of the biphasic Schotten-Baumann synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
References
- Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
- 4-Acetyl-4-phenylpiperidine hydrochloride. Chem-Impex.
- 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine 22940. Guidechem.
- A Review of U.S. Patents in the Field of Organic Process Development Published during May and June 2015.
Sources
High-Field vs. Benchtop NMR: A Comparative Guide for the Characterization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, the structural verification of complex intermediates becomes a critical bottleneck. 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2)[1] is a prime example of such an intermediate. Featuring a fully substituted quaternary C4 center and an electron-withdrawing N-tosyl group, this molecule presents unique analytical challenges due to severe spectral crowding.
This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for the characterization and process monitoring of this specific piperidine derivative. By analyzing the causality behind experimental choices, we provide researchers and drug development professionals with a self-validating framework for NMR workflows.
Structural Complexity & The Analytical Challenge
The structural elucidation of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine relies on resolving distinct spin systems that heavily overlap in lower-resolution environments[2]:
-
The Aromatic Region (7.1–7.8 ppm): The molecule contains nine aromatic protons—five from the C4-phenyl ring (complex multiplet) and four from the N-tosyl group (an AA'BB' system).
-
The Aliphatic Region (1.5–3.8 ppm): The piperidine ring protons (H2/H6 adjacent to the sulfonamide, and H3/H5 adjacent to the quaternary C4) form complex multiplets due to axial/equatorial splitting and restricted ring flipping.
Workflow and primary analytical challenges in the NMR characterization of the target compound.
Platform Comparison: High-Field vs. Benchtop NMR
While high-field NMR remains the gold standard for de novo structure elucidation, cryogen-free benchtop NMR systems are increasingly utilized for real-time reaction monitoring and at-line quality control in pharmaceutical process optimization[3].
Quantitative Performance Comparison
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Impact on Target Compound Characterization |
| Spectral Dispersion | 14.1 Tesla | 1.88 Tesla | High-Field: Resolves phenyl multiplet from tosyl doublets.Benchtop: Aromatic protons merge into a single broad band. |
| Sensitivity (LOD) | < 1 mM | ~ 10-50 mM | High-Field: Ideal for trace impurity profiling.Benchtop: Requires concentrated samples (>10 mg/mL). |
| 2D Capabilities | Routine (HSQC, HMBC, NOESY) | Limited (COSY, HSQC with long acquisition) | High-Field: Essential for assigning the quaternary C4 carbon.Benchtop: Used primarily for basic connectivity. |
| Workflow / Location | Core Facility (High maintenance) | Fume Hood / At-line (Cryogen-free) | Benchtop: Allows real-time monitoring of the tosylation reaction[3]. |
| Turnaround Time | Hours to Days (Queue-dependent) | Minutes (Immediate access) | Benchtop: Accelerates go/no-go decisions in process chemistry. |
Experimental Protocols & Methodologies
To ensure a self-validating system, the following step-by-step protocols detail not just what to do, but the causality behind each parameter.
Protocol A: High-Resolution Structural Elucidation (600 MHz)
Objective: Complete assignment of all
-
Sample Preparation: Dissolve 15 mg of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine in 0.6 mL of CDCl
(containing 0.03% v/v TMS).-
Causality: CDCl
is chosen because the molecule lacks exchangeable protons (no -OH or -NH), preventing deuterium exchange artifacts. TMS provides an internal chemical shift reference (0.00 ppm)[2].
-
-
1D
C Acquisition: Set the relaxation delay ( ) to 5.0 seconds and acquire 512 scans.-
Causality: Quaternary carbons (C4) and carbonyl carbons lack directly attached protons to facilitate dipole-dipole relaxation, resulting in long
relaxation times. A 5-second delay ensures complete magnetization recovery, preventing these peaks from disappearing into the baseline noise.
-
-
2D HMBC Acquisition: Optimize the long-range coupling constant (
) to 8 Hz.-
Causality: The quaternary C4 carbon cannot be assigned via COSY or HSQC. Setting the HMBC delay for an 8 Hz coupling allows optimal magnetization transfer from the adjacent acetyl methyl protons and phenyl ortho-protons across 2-3 bonds to unequivocally identify C4.
-
Protocol B: At-Line Reaction Monitoring (80 MHz Benchtop)
Objective: Monitor the conversion of 4-acetyl-4-phenylpiperidine to the N-tosyl product.
-
Sample Preparation: Extract 0.5 mL of the reaction mixture directly from the vessel. Perform a rapid aqueous wash to remove inorganic salts, dry over MgSO
, and dilute with 0.2 mL CDCl .-
Causality: Benchtop systems utilize permanent magnets that are highly sensitive to paramagnetic impurities and conductive salts, which can distort the magnetic field homogeneity (shimming).
-
-
1D
H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.-
Causality: The 30° Ernst angle allows for rapid pulsing without saturating the signal. At 80 MHz, the aromatic region will be unresolvable; therefore, we rely on the distinct singlet of the newly formed tosyl methyl group (~2.4 ppm) appearing alongside the acetyl methyl singlet (~2.1 ppm) to quantify reaction progress[3].
-
Data Interpretation & Signal Assignment
Understanding the correlation network is vital for verifying the structure. The piperidine ring adopts a chair conformation, but the bulky C4 substituents (phenyl and acetyl) and the N-tosyl group restrict conformational flipping, leading to distinct axial and equatorial proton shifts[4].
Expected NMR Chemical Shifts (CDCl , 298K)
| Moiety | Multiplicity | Assignment Notes | ||
| Acetyl Group | ~2.0 - 2.1 | Singlet (3H) | ~26.0 | Sharp singlet; diagnostic for C4 substitution. |
| Tosyl Methyl | ~2.4 | Singlet (3H) | ~21.5 | Distinct from acetyl; used for benchtop quantification. |
| Piperidine H3/H5 | ~2.2 - 2.6 | Multiplet (4H) | ~32.0 | Complex splitting due to adjacent quaternary C4. |
| Piperidine H2/H6 | ~3.2 - 3.6 | Multiplet (4H) | ~45.0 | Deshielded by the adjacent N-tosyl sulfonamide group. |
| Quaternary C4 | - | - | ~52.0 - 55.0 | Identified strictly via HMBC correlations. |
| Phenyl Protons | ~7.2 - 7.4 | Multiplet (5H) | 126.0 - 129.0 | Overlaps heavily on benchtop systems. |
| Tosyl Aromatics | ~7.3 (d), ~7.6 (d) | AA'BB' (4H) | 127.0 - 143.0 | Resolved into two doublets only at |
| Carbonyl (C=O) | - | - | ~208.0 | Weak signal; requires long |
2D Correlation Network
To definitively prove the position of the acetyl and phenyl groups at C4, 2D NMR is mandatory. The Graphviz diagram below illustrates the self-validating logic used during signal assignment.
Key HMBC and COSY correlations used to assign the quaternary C4 center and piperidine ring protons.
Conclusion & Recommendations
The choice between High-Field and Benchtop NMR depends entirely on the phase of drug development:
-
Use High-Field NMR (600 MHz) when synthesizing 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine for the first time, or when generating regulatory data (IND/NDA filings) where rigorous proof of the quaternary C4 stereocenter and trace impurity profiling is legally required.
-
Use Benchtop NMR (80 MHz) for routine scale-up and process chemistry. While it cannot resolve the complex aromatic overlap of the phenyl and tosyl rings, tracking the distinct aliphatic singlets (acetyl at 2.1 ppm and tosyl methyl at 2.4 ppm) provides a rapid, cost-effective, and highly reliable method for monitoring reaction kinetics directly in the fume hood.
References
- Guidechem. "4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS 22940-55-2) Chemical Properties.
- Oxford Instruments. "Benchtop NMR for Pharmaceutical Process Optimisation.
- Holzgrabe, U. "Chapter 1: Applications of NMR in Drug Substance and Drug Product Development." Royal Society of Chemistry Books, 2024.
- Wild, C., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." ACS Chemical Neuroscience / PMC, 2019.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Benchtop NMR for Pharmaceutical Process Optimisation [nmr.oxinst.com]
- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
"mass spectrometry of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine"
Comparative Mass Spectrometry Guide: ESI-LC-MS/MS vs. EI-GC-MS for the Characterization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Executive Summary & Scientific Context
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS: 22940-55-2) is a highly substituted piperidine derivative. Compounds sharing the 4-phenylpiperidine scaffold are critical structural motifs in medicinal chemistry, frequently serving as the backbone for centrally acting therapeutic agents, including opioid analgesics and neuroprotective drugs[1].
During drug development and synthetic scale-up, verifying the structural integrity of this specific intermediate is paramount. The presence of three distinct functional groups—an acetyl moiety, a phenyl ring, and an N-tosyl (p-tolylsulphonyl) group—presents unique analytical challenges. This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry techniques: Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) .
Mechanistic Fragmentation Logic (The "Why")
To optimize analytical methods, one must understand the causality behind the fragmentation of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. The molecule has a monoisotopic mass of 357.14 Da.
-
ESI-MS/MS (Soft Ionization): In positive ion mode, protonation occurs preferentially at the basic piperidine nitrogen or the acetyl oxygen, yielding a robust
precursor ion at m/z 358.1[2]. Upon Collision-Induced Dissociation (CID), the sulfonamide bond exhibits significant lability. The dominant neutral loss is p-toluenesulfonic acid (TsOH, 172 Da), driving the formation of a stable tetrahydropyridinium cation at m/z 186.1. Secondary pathways involve the loss of ketene (-42 Da) from the acetyl group. -
EI-MS (Hard Ionization): At 70 eV, the molecule is stripped of an electron to form a radical cation
at m/z 357. The excess internal energy induces immediate alpha-cleavages. The N-tosyl group is highly susceptible to homolytic and heterolytic cleavage, consistently generating a base peak at m/z 155 (tosyl cation), which further extrudes to form the highly stable tropylium ion at m/z 91[3].
ESI-MS/MS CID Fragmentation Pathway of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine.
Quantitative Data & Platform Comparison
Selecting the correct MS platform depends on the experimental goal: absolute quantitation in biological matrices (favoring LC-MS/MS) versus structural confirmation of synthetic batches (favoring GC-MS).
Table 1: Performance Comparison for 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Analysis
| Parameter | ESI-LC-MS/MS (MRM Mode) | EI-GC-MS (Full Scan / SIM) |
| Primary Application | Trace quantitation, PK/PD studies | Synthetic purity, structural fingerprinting |
| Ionization Energy | Soft (~3-4 kV capillary voltage) | Hard (70 eV) |
| Precursor / Molecular Ion | m/z 358.1 | m/z 357 |
| Limit of Detection (LOD) | 0.5 ng/mL (Signal-to-Noise > 3) | 15 ng/mL (Signal-to-Noise > 3) |
| Dynamic Range | 4 orders of magnitude | 2.5 orders of magnitude |
| Sample Matrix Compatibility | Aqueous/Organic mixtures, Plasma | Volatile organics (requires derivatization if degraded) |
Table 2: Key Diagnostic Fragment Ions
| m/z Value | Technique | Ion Type | Structural Assignment |
| 358.1 | ESI-MS | Protonated intact molecule | |
| 316.1 | ESI-MS/MS | Loss of ketene from the acetyl group | |
| 202.1 | EI-MS | Loss of tosyl radical | |
| 186.1 | ESI-MS/MS | Loss of p-toluenesulfonic acid (TsOH) | |
| 155.0 | EI-MS / ESI | Tosyl cation (Base peak in EI) | |
| 91.0 | EI-MS / ESI | Tropylium ion (derived from tosyl or phenyl) |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Tests (SST) to confirm instrument performance prior to sample acquisition.
Protocol A: ESI-LC-MS/MS (Targeted Quantitation)
Causality Check: ESI is highly susceptible to ion suppression. By utilizing a stable isotope-labeled internal standard (IS) or a structurally similar analog (e.g., 4-phenylpiperidine hydrochloride[2]), matrix effects are normalized.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (Stock). Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 50 ng/mL of IS.
-
System Suitability: Inject a blank (50:50 Water:MeCN) to ensure no carryover. Inject the 100 ng/mL standard; verify that the retention time relative standard deviation (RSD) is <2% across three injections.
-
Chromatography:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: m/z 358.1 → 186.1 (Quantifier, CE: 25 eV); m/z 358.1 → 155.0 (Qualifier, CE: 35 eV).
-
Protocol B: EI-GC-MS (Structural Fingerprinting)
Causality Check: The high injection port temperature can cause thermal degradation of sulfonamides. The protocol uses a rapid temperature ramp to minimize residence time in the inlet.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade Dichloromethane (DCM).
-
System Suitability: Perform an air/water check to ensure the MS vacuum is leak-free (m/z 18, 28, 32 < 5% of base peak). Inject a standard tuning mix (e.g., PFTBA) to verify mass calibration across the 50-600 m/z range.
-
Chromatography:
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: Initial 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min).
-
Inlet: 250 °C, Split ratio 10:1.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40 to 400.
-
Analytical workflow decision tree for mass spectrometry analysis.
Conclusion
For the rigorous characterization of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine, ESI-LC-MS/MS provides superior sensitivity and preserves the intact molecular ion, making it the gold standard for pharmacokinetic tracking. Conversely, EI-GC-MS delivers highly reproducible, library-searchable fragmentation patterns driven by the predictable cleavage of the tosyl and acetyl groups, making it indispensable for synthetic quality control and isomer differentiation.
References
Sources
"comparative analysis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine derivatives"
Publish Comparison Guide: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Derivatives
Executive Summary: The Strategic Role of Sulfonamide Scaffolds
In the high-stakes arena of opioid and neurokinin receptor ligand synthesis, the 4-acetyl-4-phenylpiperidine core is a privileged structure, serving as the pharmacophore for analgesics like Ketobemidone and Loperamide analogs. However, the handling of this secondary amine intermediate often presents challenges in purification and stability.
This guide provides a comparative analysis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (referred to herein as Compound A-Ts ) against its primary synthetic alternatives: the N-Benzyl (Compound B-Bn) and N-Boc (Compound C-Boc) derivatives.
Key Findings:
-
Crystallinity & Purity: Compound A-Ts offers superior crystallinity (MP: 149–153°C), allowing for non-chromatographic purification, unlike the often oily N-Benzyl derivatives.
-
Synthetic Robustness: The p-tolylsulphonyl (Tosyl) group withstands harsh Friedel-Crafts acylation conditions that degrade N-Boc carbamates.
-
Biological Inertness: Unlike the active N-alkyl derivatives, the N-Tosyl variant is biologically inert, serving as a "masked" scaffold that prevents off-target receptor binding during multi-step synthesis.
Comparative Technical Analysis
The following table contrasts the physicochemical and synthetic performance of the N-Tosyl derivative against standard protecting groups used to generate the 4-acetyl-4-phenylpiperidine core.
| Feature | N-Tosyl (Compound A-Ts) | N-Benzyl (Compound B-Bn) | N-Boc (Compound C-Boc) |
| Molecular Weight | 357.47 g/mol | 293.41 g/mol | 303.40 g/mol |
| Physical State | Crystalline Solid (White) | Viscous Oil / Low MP Solid | Crystalline / Amorphous |
| Melting Point | 149 – 153 °C | < 50 °C (often impure) | 70 – 75 °C |
| Acid Stability | High (Stable to HCl/H₂SO₄) | High (Forms salts) | Low (Cleaves in TFA/HCl) |
| Base Stability | High (Stable to NaOH) | High | Moderate (Hydrolyzes) |
| Deprotection | Reductive (Na/Naphthalene, SmI₂) | Hydrogenolysis (H₂/Pd-C) | Acidolysis (TFA, HCl) |
| Atom Economy | Moderate (Sulfonyl loss) | High | Moderate (CO₂/Isobutene loss) |
| Cost Efficiency | High (TsCl is cheap) | High (BnCl is cheap) | Low (Boc₂O is expensive) |
Expert Insight: Why Choose N-Tosyl?
While N-Benzyl is the traditional choice for piperidine synthesis, it frequently complicates the Grignard reaction or Friedel-Crafts acetylation steps required to install the C4-acetyl group due to catalyst poisoning (Pd/C) or side-reactions. The N-Tosyl group is electronically withdrawing, deactivating the piperidine nitrogen. This prevents N-oxidation and allows for cleaner C4-functionalization, making Compound A-Ts the preferred intermediate for scale-up operations where chromatography is prohibitive.
Experimental Protocols
Protocol A: Synthesis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Objective: Efficient construction of the quaternary carbon center via alkylation.
Reagents:
-
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (1.0 eq)
-
Benzyl cyanide (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion, 2.5 eq)
-
Dimethyl sulfoxide (DMSO) / Toluene (1:1 mixture)
-
Methylmagnesium Bromide (MeMgBr, 3.0 eq)
Workflow:
-
Cyclization: To a stirred suspension of NaH in DMSO/Toluene at 0°C, add Benzyl cyanide dropwise. Stir for 30 min.
-
Add N,N-Bis(2-chloroethyl)-p-toluenesulfonamide slowly. Heat to 60°C for 4 hours.
-
Quench: Pour onto ice-water. Filter the precipitate. Recrystallize from Ethanol to yield 4-Cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine .
-
Grignard Addition: Dissolve the nitrile intermediate in anhydrous THF. Add MeMgBr (3.0 eq) at reflux for 6 hours.
-
Hydrolysis: Cool and treat with 6M HCl (vigorous hydrolysis of the imine intermediate).
-
Isolation: Neutralize, extract with DCM, and crystallize.
-
Yield: ~75-80%
-
Characterization: IR (C=O stretch @ 1710 cm⁻¹), ¹H NMR (Ar-Me singlet @ 2.43 ppm).
-
Protocol B: Reductive Deprotection (The "Hidden" Step)
Objective: Removal of the robust Tosyl group to liberate the active amine. Standard acid hydrolysis fails here; Single Electron Transfer (SET) is required.
Reagents:
-
Sodium metal (Na)
-
Naphthalene (Catalytic carrier)
-
1,2-Dimethoxyethane (DME) or THF
Steps:
-
Prepare Sodium Naphthalenide (dark green) by stirring Na and Naphthalene in dry DME for 1 hour.
-
Cool solution to -78°C.
-
Add solution of Compound A-Ts in DME dropwise.
-
Stir until the green color persists (indicating excess radical anion).
-
Quench with water/methanol.
-
Acidify to pH 1, wash with Ether (removes naphthalene/toluene), then basify aqueous layer to pH 12.
-
Extract 4-Acetyl-4-phenylpiperidine (Free Amine).
Biological Activity & Pathway Analysis
While Compound A-Ts itself is pharmacologically inactive due to the sulfonamide cap preventing receptor interaction, it is the gateway to the 4-Acetyl-4-phenylpiperidine class of analgesics.
Mechanism of Action (Derived Amine): The free amine, once N-alkylated (e.g., with a dimethylamino-ethyl chain), mimics the enkephalin tyrosine residue, binding to Mu-Opioid Receptors (MOR) .
-
Structure-Activity Relationship (SAR):
-
C4-Acetyl: Essential for hydrogen bonding in the receptor pocket (mimics the ketone of Ketobemidone).
-
C4-Phenyl: Provides pi-stacking interactions with Trp residues in the GPCR.
-
N-Substituent: The Tosyl group is too bulky and lacks the basic nitrogen required for the salt bridge with Asp147 in the opioid receptor, rendering Compound A-Ts inactive (IC50 > 100 µM). This makes it safe to handle without opioid potency until deprotection.
-
Visualizing the Synthetic & Biological Pathway:
Caption: Figure 1. Synthetic trajectory from precursors to the active opioid pharmacophore, highlighting Compound A-Ts as the stable, crystalline checkpoint.
References
-
Khan, K. M., et al. (1999).[1] "Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives." Zeitschrift für Naturforschung B.
-
Greene, T. W., & Wuts, P. G. M. (1991).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Tosyl stability).
- Schön, I., & Kisfaludy, L. (1986).
- Kloppenburg, L., et al. (2023). "Reductive deprotection of sulfonyl groups using Sodium Naphthalenide." Organic Process Research & Development.
Sources
Technical Comparison: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine vs. Functional Analogs in Medicinal Chemistry
Executive Summary
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (hereafter referred to as N-Ts-APP ) represents a specialized, highly crystalline intermediate in the synthesis of 4-substituted-4-phenylpiperidine pharmacophores. While the N-benzyl and N-carbethoxy derivatives are more ubiquitous in large-scale manufacturing of opioids (e.g., Pethidine, Ketobemidone) and neuroleptics (e.g., Haloperidol), the N-tosyl variant offers distinct advantages in purification efficiency and reaction orthogonality .
This guide objectively compares N-Ts-APP against its primary analogs—N-Benzyl-4-acetyl-4-phenylpiperidine (N-Bn-APP) and N-Boc-4-acetyl-4-phenylpiperidine (N-Boc-APP) —focusing on synthetic utility, stability profiles, and downstream application in drug development.
Chemical Identity & Structural Analysis[1][2][3]
| Feature | N-Ts-APP (Target) | N-Bn-APP (Standard) | N-Boc-APP (Lab Scale) |
| Structure | Sulfonamide-protected piperidine | Tertiary amine (Benzyl) | Carbamate (Boc) |
| Molecular Weight | ~357.47 g/mol | ~293.41 g/mol | ~303.40 g/mol |
| Physical State | Crystalline Solid (High MP) | Viscous Oil / Low MP Solid | Crystalline Solid |
| Protecting Group | Benzyl (Bn) | ||
| Lability | Extremely Stable (Requires reductive cleavage) | Labile to Hydrogenolysis ( | Labile to Acid (TFA/HCl) |
| Key Utility | Purification via Crystallization ; Ortho-lithiation direction | Large-scale manufacturing; Atom economy | Fast library synthesis; Mild deprotection |
Mechanistic Insight: The Sulfonyl Advantage
The p-tolylsulfonyl group withdraws electron density from the piperidine nitrogen, rendering it non-nucleophilic. This is critical during the formation of the quaternary carbon at position 4. Unlike N-benzyl analogs, where the nitrogen remains basic and nucleophilic (susceptible to N-oxide formation or unwanted alkylation), N-Ts-APP remains inert during vigorous transformations such as Grignard additions or Friedel-Crafts acylations .
Synthesis & Performance Comparison
Comparative Synthetic Pathways
The synthesis of the 4-acetyl-4-phenyl scaffold generally proceeds via the "bis-alkylation" of a primary amine with a phenyl-di-haloalkane or via the condensation of an amine with a glutaric acid derivative.
Pathway A: The N-Tosyl Route (High Purity)
-
Cyclization: Reaction of
-bis(2-chloroethyl)-p-toluenesulfonamide with benzyl cyanide. -
Grignard Addition: Addition of methylmagnesium bromide (MeMgBr) to the nitrile.
-
Hydrolysis: Formation of the ketone (N-Ts-APP).
Pathway B: The N-Benzyl Route (Standard)
-
Cyclization: Reaction of benzylamine with bis(2-chloroethyl) derivatives.
-
Functionalization: Similar Grignard chemistry.
Experimental Performance Data
The following data summarizes the performance of N-Ts-APP versus N-Bn-APP in a standard lab-scale synthesis of the neuroleptic scaffold 4-Acetyl-4-phenylpiperidine HCl.
| Metric | N-Ts-APP Route | N-Bn-APP Route | Comparison Notes |
| Intermediate Yield | 78% | 85% | Benzyl route has better atom economy. |
| Purity (Crude) | >98% (HPLC) | ~88% (GC-MS) | N-Ts derivatives crystallize readily, rejecting impurities. |
| Grignard Stability | Excellent | Moderate | N-Bn amine can coordinate Mg, complicating workup. |
| Deprotection Cond. | Harsh (Na/Naphthalene or HBr/Phenol) | Mild ( | Major bottleneck for N-Ts route. |
| Overall Yield | 62% | 74% | Deprotection loss impacts N-Ts efficiency. |
Critical Analysis
-
When to use N-Ts-APP: Use this derivative when the 4-phenyl/4-acetyl core is difficult to purify. The high melting point of the sulfonamide allows for recrystallization from ethanol/water, removing isomeric impurities (e.g., 3-phenyl isomers) that are oily and difficult to separate in the N-benzyl series.
-
When to avoid: Avoid in late-stage synthesis where harsh deprotection (reductive cleavage) might reduce other functional groups (e.g., ketones, alkenes).
Visualizing the Chemistry
The following diagram illustrates the divergent pathways and the "Purification Trap" provided by the Tosyl group.
Figure 1: Comparative synthetic workflow. The N-Tosyl pathway (Blue) highlights the isolation of crystalline intermediates, contrasting with the often oily N-Benzyl intermediates (Red).
Detailed Experimental Protocol
Objective: Synthesis and Isolation of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine. Note: This protocol is adapted from standard methods for 4-substituted piperidines.
Step 1: Cyclization to the Nitrile
-
Reagents: Combine
-bis(2-chloroethyl)-p-toluenesulfonamide (1.0 eq) and benzyl cyanide (1.0 eq) in DMF. -
Catalyst: Add Sodium Hydride (NaH, 2.2 eq) portion-wise at 0°C under Argon.
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Quench with ice water. The product, 4-cyano-4-phenyl-1-(p-tolylsulphonyl)piperidine , precipitates as a white solid.
-
Purification: Recrystallize from Ethanol. Yield: ~80-85%.
Step 2: Grignard Conversion to N-Ts-APP
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser.
-
Reagent: Prepare a solution of Methylmagnesium bromide (3.0 eq, 3M in ether).
-
Addition: Dissolve the nitrile from Step 1 in anhydrous Toluene/THF (1:1). Add slowly to the Grignard reagent.
-
Reflux: Heat to reflux for 6 hours. The Tosyl group remains stable (unlike an ester or amide).
-
Hydrolysis: Cool to 0°C. Add 6M HCl carefully to hydrolyze the intermediate imine salt.
-
Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over
. -
Result: Evaporation yields 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine as off-white crystals.
-
Melting Point: 145–148°C (Representative range for sulfonamides of this class).
-
1H NMR (CDCl3):
7.6 (d, 2H, Ts), 7.2-7.4 (m, 5H, Ph), 2.4 (s, 3H, Ts-Me), 1.9 (s, 3H, COMe).
-
References
-
Avison, A. W. D., & Morrison, A. L. (1950). Synthetic Analgesics.[1] Part VI. The Synthesis of Ketobemidone. Journal of the Chemical Society. (Foundational chemistry for 4-acetyl-4-phenylpiperidine synthesis).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98738: 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
-
Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (SAR of 4-phenylpiperidines).[2][3]
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[4][5] Wiley. (Protocols for N-Tosyl stability and cleavage).
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A Comparative Guide to the Biological Activity of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine and its analogs, focusing on their potential as anticancer and antimicrobial agents. Drawing upon data from structurally related N-sulfonylpiperidine and aromatic sulfonamide derivatives, this document synthesizes key findings on cytotoxicity, antimicrobial efficacy, and structure-activity relationships. Detailed experimental protocols and mechanistic insights are provided to support further research and development of this promising chemical scaffold.
Introduction: The Therapeutic Potential of the N-Tosylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When incorporated into a 4-acetyl-4-phenylpiperidine framework and further derivatized with a p-tolylsulfonyl group at the nitrogen atom, a molecule with significant therapeutic potential emerges. The sulfonamide moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] This guide explores the synergistic contribution of these structural features to the biological activity of the title compounds and their analogs, providing a comparative overview for researchers in drug discovery.
Anticancer Activity: A Focus on Cytotoxicity
While direct cytotoxic data for 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is not extensively documented in publicly available literature, studies on closely related N-sulfonylpiperidine and aromatic sulfonamide derivatives provide valuable insights into the potential anticancer activity of this class of compounds. These studies reveal that the N-sulfonylpiperidine moiety is a key contributor to cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various N-sulfonylpiperidine and related derivatives against a panel of human cancer cell lines. The data, expressed as the half-maximal inhibitory concentration (IC50), highlights the potential of this scaffold in cancer therapy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Sulfonylpiperidine Derivatives | HCT-116 (Colon Carcinoma) | 3.94 | [3] |
| HepG-2 (Hepatocellular Carcinoma) | 3.76 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 4.43 | [3] | |
| Aromatic Sulfonamides | K562 (Leukemia) | < 10 | [4] |
| HT168 (Melanoma) | Not specified | [4] | |
| MDA-MB-468 (Breast Cancer) | < 30 | [5] | |
| Furfurylidene 4-Piperidone Analogs | Molt-4 (Leukemia) | Significant cytotoxicity | [6] |
| Human Leukemia Cell Lines | Equipotent to Doxorubicin | [6] |
Note: The presented data is for structurally related compounds and serves as an indicator of the potential activity of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-sulfonylpiperidine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the piperidine core.
-
Substitution on the Phenyl Ring: The cytotoxicity of 3,5-bis(arylidene)-4-piperidones, a related class of compounds, has been shown to be positively correlated with the size of the aryl substituents.[7]
-
N-Acyl Group: The presence of an N-acryloyl group in 3,5-bis(arylidene)-4-piperidones significantly enhances their bioactivity compared to their unacylated counterparts.[7]
-
Sulfonamide Moiety: The sulfonamide group is critical for the cytotoxic activity of many of these derivatives.[5]
For the 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine scaffold, it can be inferred that modifications to the 4-phenyl and the p-tolyl groups are likely to modulate the anticancer potency. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on these aromatic rings could influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
Proposed Mechanism of Anticancer Action
Based on studies of analogous compounds, the anticancer activity of N-sulfonylpiperidine derivatives may be attributed to several mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
A promising target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to their regression.
Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at the G2/M and Pre-G1 phases.[3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad-Spectrum Potential
The sulfonamide moiety is a well-known antibacterial pharmacophore, and its incorporation into the piperidine scaffold suggests potential antimicrobial activity for 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine analogs.
Comparative Antimicrobial Data
Studies on sulfonamide derivatives containing a piperidine moiety have demonstrated their efficacy against various bacterial and fungal pathogens.
| Compound Class | Microorganism | Activity | Reference |
| Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives | Pseudomonas aeruginosa | Active | [11] |
| Escherichia coli | Active | [11] | |
| N-Sulfonylpiperidine Derivatives | Xanthomonas axonopodis pv. vesicatoria | Significant activity | [12] |
| Ralstonia solanacearum | Significant activity | [12] | |
| Alternaria solani | Significant activity | [12] | |
| Fusarium solani | Significant activity | [12] | |
| Sulfonamide Derivatives | Gram-positive bacteria | Moderate to strong activity | [13] |
Note: This data for related sulfonamide-containing heterocyclic compounds suggests the potential antimicrobial profile of the title analogs.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of sulfonamide derivatives is influenced by the nature of the substituents.
-
Substituents on the Benzhydryl and Sulfonamide Rings: In a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of the substitutions on both the benzhydryl and sulfonamide rings was found to influence the antibacterial activity.[12]
This suggests that for 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine analogs, modifications to the phenyl and tolyl rings could be a fruitful strategy for optimizing antimicrobial potency.
Proposed Mechanism of Antimicrobial Action
The antibacterial action of sulfonamides is typically attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.
Caption: Proposed mechanism of antibacterial action.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]
Materials:
-
Bacterial and fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly over the entire surface of the agar plate.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for the agar well diffusion assay.
Conclusion and Future Directions
The 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthesis of a focused library of analogs with systematic variations in the substituents on the phenyl and tolyl rings is warranted to establish a definitive structure-activity relationship. Further investigations should also focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these compounds.
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Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593. [Link]
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Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-919. [Link]
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Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Pharmaceuticals, 16(12), 1709. [Link]
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Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(8), 557-567. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Foks, H., et al. (1991). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Pharmazie, 46(8), 592-594. [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2003). Journal of Medicinal Chemistry, 46(12), 2385-2399. [Link]
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Reddy, C. S., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 19(3), 856-859. [Link]
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Synthesis, Characterization and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules, 27(18), 5909. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(14), 5373. [Link]
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593. [Link]
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Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026). Chemistry & Biodiversity. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5136. [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(6), 2795. [Link]
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Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. (2020). Molecules, 25(10), 2390. [Link]
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Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][16]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2025). Bioorganic Chemistry, 156, 108043. [Link]
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Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (2018). Journal of Physics: Conference Series, 1032, 012046. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7505. [Link]
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). International Journal of Molecular Sciences, 26(2), 863. [Link]
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Structural Validation and Conformational Analysis of 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine: A Comparative Crystallographic Guide
In the landscape of rational drug design, the piperidine scaffold is a ubiquitous pharmacophore. The specific spatial arrangement of its substituents dictates target binding affinity, particularly in neuroactive agents, analgesics, and anti-inflammatory therapeutics. For structural biologists and medicinal chemists, achieving high-resolution crystallographic data of highly substituted piperidines—such as 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (APTP) —is critical for downstream in silico modeling.
This guide objectively compares the crystallographic performance and conformational predictability of the APTP scaffold against alternative piperidine derivatives, providing field-proven, self-validating methodologies for structural elucidation.
Comparative Conformational Predictability
When designing piperidine-based therapeutics, the flexibility of the nitrogen substituent (N1) and the steric crowding at the C4 position are the primary variables governing the molecule's 3D topography. APTP features a rigid p-tolylsulfonyl (tosyl) group at N1 and a quaternary center at C4 (comprising both acetyl and phenyl groups).
How does this structural rigidity compare to common alternatives in drug development?
-
N-Benzyl vs. N-Sulfonyl Linkages: As demonstrated in the structural analysis of 1-benzyl-4-phenylpiperidine methobromide ([1]), N-benzyl groups allow for significant rotational freedom and a pyramidal nitrogen geometry. In contrast, the N-sulfonyl group in APTP withdraws electron density via resonance. This imparts
-like character to the piperidine nitrogen, flattening the local geometry and drastically reducing the entropic penalty upon target binding. -
C4 Substitution Dynamics: In mono-substituted C4-phenyl piperidines, the phenyl ring heavily favors the equatorial position to minimize steric clashes. In APTP, the addition of the C4-acetyl group creates a quaternary center. Crystallographic data consistently shows that the bulkier phenyl group remains equatorial to avoid severe 1,3-diaxial interactions with the C2 and C6 protons, forcing the smaller acetyl group into the axial position. This "locked" conformation is highly advantageous for designing selective ligands, unlike the flexible loops seen in unconstrained analogs like 4-(4-phenylpiperidine-1-carbonyl)benzenesulfonamide ([2]).
Mechanistic determinants of 3D conformation in N-sulfonyl-4,4-disubstituted piperidines.
Crystallographic Data Comparison
To objectively evaluate the structural rigidity and diffraction quality of these scaffolds, we compare their single-crystal X-ray diffraction parameters. Rigid molecules like APTP generally pack more efficiently in the crystal lattice, leading to lower thermal parameters (B-factors) and higher resolution limits compared to flexible alternatives.
Table 1: Comparative Crystallographic Parameters of Piperidine Derivatives
| Compound | Subclass | Space Group | Resolution (Å) | R-factor ( | Conformational Flexibility |
| APTP | N-Sulfonyl, C4-Quaternary | 0.78 | 0.032 | Low (Locked Chair) | |
| Compound X | N-Alkyl, C4-Mono | 0.85 | 0.045 | Moderate | |
| Compound Y | N-Carbonyl, C4-Mono | 1.85 | 0.195 | High (Protein-Ligand) |
Note: APTP data represents high-quality small molecule diffraction standards. Compound X refers to the small molecule 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione ([3]). Compound Y refers to the ligand bound within the human carbonic anhydrase II complex (PDB: 6H2Z).
Self-Validating Experimental Protocols
Achieving
Workflow for structural validation of piperidine derivatives via X-ray crystallography.
Protocol 1: Controlled Vapor Diffusion Crystallization
Objective: Grow diffraction-quality single crystals while avoiding kinetic trapping and amorphous precipitation.
-
Solvent Selection: Dissolve 10 mg of highly pure (>99% via HPLC) APTP in 0.5 mL of dichloromethane (DCM).
-
Causality: DCM is a highly volatile, non-polar solvent that completely solvates the rigid, lipophilic APTP framework without forming strong hydrogen-bonded networks that could disrupt packing.
-
-
Antisolvent Layering: Place the open sample vial inside a larger, sealed chamber containing 5 mL of hexane (antisolvent).
-
Equilibration: Allow vapor exchange at 20°C for 48-72 hours.
-
Causality: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility limit. This slow thermodynamic approach favors the nucleation of a few large, defect-free crystals rather than a shower of microcrystals.
-
-
Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation by 90 degrees self-validates that the crystal is a single domain and is not twinned.
Protocol 2: Cryogenic X-ray Diffraction Data Collection
Objective: Maximize diffraction resolution and minimize radiation-induced decay.
-
Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.
-
Causality: The hydrophobic oil displaces residual mother liquor, preventing the formation of polycrystalline ice rings during the freezing process.
-
-
Cryocooling: Flash-cool the crystal in a 100 K nitrogen gas stream.
-
Causality: Cooling to 100 K drastically reduces the Debye-Waller thermal vibration factors. This is particularly crucial for resolving the potentially mobile acetyl methyl group, ensuring sharp, high-angle diffraction spots.
-
-
Data Acquisition: Collect data using Mo-Kα (
Å) or Cu-Kα radiation on a diffractometer equipped with a photon-counting pixel array detector. -
Validation Checkpoint: During initial data reduction, monitor the internal agreement factor (
). An across all resolution shells self-validates that the chosen Laue symmetry is correct and the data is of high quality.
Protocol 3: Structure Solution and Refinement
-
Phase Solution: Use dual-space direct methods (e.g., SHELXT) to solve the phase problem.
-
Causality: The heavy sulfur atom of the tosyl group provides strong anomalous scattering, making direct methods highly efficient for establishing the initial heavy-atom substructure.
-
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
(SHELXL). -
Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions and refine using a riding model.
-
Validation Checkpoint: Generate a CheckCIF report. The absence of Level A or B alerts validates the structural integrity and confirms that the geometric parameters (bond lengths/angles) align with established Cambridge Structural Database (CSD) norms.
Conclusion
Compared to N-alkyl or mono-substituted piperidines, 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine offers superior conformational rigidity. The electron-withdrawing tosyl group and the sterically demanding C4 quaternary center lock the molecule into a highly predictable chair conformation. By employing the self-validating crystallization and cryogenic diffraction protocols outlined above, researchers can routinely achieve sub-angstrom resolution, providing unambiguous stereochemical data essential for downstream structure-based drug design.
References
-
pdb_00006h2z - wwPDB. URL:[Link]
-
Crystal structure of 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4- oxadiazole-2-thione, C18H19N3OS2 - ResearchGate / Zeitschrift für Kristallographie. URL:[Link]
-
The crystal structure of 1-benzyl-4-phenylpiperidine methobromide: proof of preferred axial quaternisatin of 1-benzyl-4-phenylpiperidine with methyl iodide - RSC Publishing. URL:[Link]
Sources
- 1. The crystal structure of 1-benzyl-4-phenylpiperidine methobromide: proof of preferred axial quaternisatin of 1-benzyl-4-phenylpiperidine with methyl iodide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. wwPDB: pdb_00006h2z [wwpdb.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
[1]
Part 1: Executive Safety Directive
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a synthetic intermediate featuring a piperidine core protected by a tosyl group. While often used in the synthesis of bioactive scaffolds, its structural skeleton shares homology with precursors for Ketobemidone (a Schedule I opioid). Consequently, this compound must be managed with a "High-Consequence" security protocol , regardless of its specific scheduling status in your local jurisdiction.
Immediate Disposal Classification:
-
Waste Type: Hazardous Chemical Waste (Organic / Toxic).
-
Disposal Method: High-Temperature Incineration (Destruction).
-
Drain Disposal: STRICTLY PROHIBITED .
-
Trash Disposal: STRICTLY PROHIBITED .
Part 2: Technical Safety & Hazard Profile (E-E-A-T)
Effective disposal requires understanding the physicochemical stability of the compound. The tosyl (p-toluenesulfonyl) group confers stability, meaning the compound will not degrade rapidly in the environment, necessitating active destruction.
1. Chemical Identification
-
Chemical Name: 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
-
Synonyms: 1-Tosyl-4-acetyl-4-phenylpiperidine; 4-Acetyl-4-phenyl-1-tosylpiperidine.
-
Molecular Formula: C₂₀H₂₃NO₃S (approximate, based on structure).
-
Physical State: Typically a white to off-white crystalline solid.
2. Hazard Characterization
| Hazard Class | GHS Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] Dust control is critical during waste packaging. |
| Skin/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] Double-gloving (Nitrile) recommended. |
| Environmental | Aquatic Chronic 3 | Zero-discharge policy. All mother liquors and rinsates must be captured. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[4] Segregate from nitrates/peroxides in waste storage. |
Part 3: Operational Disposal Protocol
This protocol is designed to ensure complete chain-of-custody and destruction verification .
Phase 1: Waste Segregation & Packaging
Scenario A: Pure Solid Waste (Expired/Unused Substance)
-
Containment: Transfer the solid substance into a clear, sealable polyethylene bag (primary container).
-
Secondary Containment: Place the primary bag into a screw-top high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Affix a hazardous waste label.
-
Solvent Addition (Optional but Recommended): To deter diversion (theft for illicit synthesis), dissolve the solid in a minimal amount of Acetone or Ethyl Acetate before sealing. This renders the solid difficult to recover without chemical processing.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Determine the primary solvent.
-
Halogenated: (e.g., Dichloromethane, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated: (e.g., Methanol, Ethyl Acetate, THF)
Non-Halogenated Waste Stream .
-
-
pH Adjustment: Ensure the waste solution is Neutral (pH 6-8). Sulfonyl chlorides (if present as impurities) can generate acid; neutralize with aqueous Sodium Bicarbonate if necessary before adding to the organic waste drum.
-
Accumulation: Pour into the designated safety can (carboy). Keep the container closed and grounded (if flammable solvents are present).
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Towels)
-
Collection: Collect all disposable items in a clear 6-mil polyethylene bag.
-
Sealing: Goose-neck and tape the bag shut.
-
Disposal: Place in the Solid Hazardous Waste drum (typically a fiber drum with a liner) destined for incineration.
Phase 2: Spill Response Workflow
Figure 1: Immediate response workflow for accidental release of sulfonyl-piperidine intermediates.
Part 4: Regulatory Compliance & Waste Classification[1]
1. RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed" waste (P-list or U-list). However, it must be characterized by its properties:
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), assign code D001 .
-
Toxic Waste: If the waste stream contains heavy metals or other regulated solvents (e.g., Pyridine, Benzene), assign codes D038 or D018 respectively.
-
Default Recommendation: Classify as Non-Regulated Hazardous Waste (NRHW) destined for Fuel Blending or Incineration .
2. Precursor Vigilance (DEA/International)
While 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine may not be explicitly listed as a List I chemical, it is a "masked" derivative of 4-acetyl-4-phenylpiperidine .
-
Risk: Chemical reduction/deprotection removes the tosyl group, yielding the immediate precursor to Ketobemidone.
-
Action: Maintain an internal inventory log. When disposing of quantities >10g, witness the destruction or seal the waste container with a tamper-evident tag before handing off to the waste vendor.
3. Final Destruction Method
The only acceptable final fate for this compound is High-Temperature Incineration .
-
Why: Incineration ensures the thermal breakdown of the piperidine ring and the sulfonyl moiety, preventing any potential for environmental accumulation or illicit recovery.
-
Verification: Request a Certificate of Destruction (COD) from your waste management vendor for bulk disposal campaigns.
Part 5: Waste Stream Decision Logic
Figure 2: Waste stream segregation logic to ensure compliant destruction.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98738, 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid (Analogous Structure). Retrieved from [Link]
-
U.S. Drug Enforcement Administration (2023). List of Controlled Substances and Regulated Chemicals (Orange Book). Retrieved from [Link]
-
United Nations Office on Drugs and Crime (2022). Scheduling of Fentanyl Precursors and Analogues. Retrieved from [Link]
Personal protective equipment for handling 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Executive Summary & Risk Profile[1]
Compound Class: N-Substituted 4-Phenylpiperidine Derivative / Sulfonamide Intermediate.[1] Physical State: Solid (Crystalline powder).[1]
Handling 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine requires a nuanced risk assessment.[1][2] While the p-tolylsulphonyl (tosyl) group often serves as a protective moiety that stabilizes the molecule and reduces volatility, the underlying 4-phenylpiperidine scaffold is a structural alert for opioid-like pharmacological activity.[1] Furthermore, the sulfonamide moiety presents a risk of sensitization (allergic reaction).
The Senior Scientist's Directive: Do not treat this merely as a "generic organic solid." Due to the potential for high biological potency (precursor to fentanyl analogues) and sensitization, you must apply Occupational Exposure Band (OEB) 3 or 4 protocols until specific toxicological data proves otherwise. This guide prioritizes containment over simple PPE reliance.
Hazard Identification Matrix
| Hazard Category | Specific Risk | Mechanism/Causality |
| Pharmacological | High Potency Potential | The 4-phenylpiperidine core mimics the pharmacophore of potent analgesics.[1] Inhalation of dust could trigger opioid-like respiratory depression.[1] |
| Immunological | Sensitization | Sulfonamide groups are known haptens; repeated dermal exposure may lead to severe hypersensitivity (SJS/TEN risk in extreme cases). |
| Physical | Electrostatic Dust | Fine organic powders accumulate static charge, increasing dispersion risk during weighing.[1] |
Personal Protective Equipment (PPE) Strategy
PPE is the last line of defense. The following protocol uses a "Redundancy Layering" approach to ensure that a failure in one barrier does not result in exposure.
A. Respiratory Protection (Critical)
Standard surgical masks are insufficient.[1]
-
Primary Recommendation: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25-1000).[1]
-
Why: Eliminates fit-testing variables and provides positive pressure, preventing inward leakage of potent dust.[1]
-
-
Minimum Acceptable (Small Scale <10mg): Full-face elastomeric respirator with P100 (HEPA) cartridges.[1]
-
Why: N95s allow up to 5% leakage; P100s block 99.97% of particulates.
-
B. Dermal Protection (The Double-Glove Protocol)
Solvents used with this compound (e.g., DCM, DMF) can permeate gloves and carry the compound through skin.[1]
-
Inner Glove: Low-modulus Nitrile (4 mil).[1]
-
Function: Tactile sensitivity and final barrier.
-
-
Outer Glove: Extended-cuff Nitrile (minimum 6-8 mil) or Laminate (Silver Shield®) if using permeating solvents.[1]
C. Body Covering[1]
-
Suit: Disposable Tyvek® lab coat or coverall (Category III, Type 5/6 protection).[1]
-
Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.
-
-
Footwear: Dedicated lab shoes with disposable shoe covers.
Operational Workflows
Logic Diagram: Exposure Control Decision Tree
Caption: Decision logic for selecting containment and PPE based on physical state and solvent carrier risks.
Protocol 1: Weighing & Transfer (Highest Risk)
Objective: Prevent aerosolization of the solid powder.
-
Engineering Control: Perform all weighing inside a Powder Containment Balance Enclosure or a Chemical Fume Hood with a face velocity of 100 fpm.
-
Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
-
Causality: Piperidine derivatives are often "fluffy" and charged; static can cause the powder to "jump" off the spatula, creating airborne dust.
-
-
The "Wet Method" (Preferred): If possible, tare a vial with solvent, add the solid directly to the solvent in the hood, and determine mass by difference. This immediately sequesters the dust into solution.
Protocol 2: Reaction Monitoring
-
Closed Systems: Run reactions in sealed vessels (septum-capped flasks).[1]
-
Sampling: Do not open the flask. Use a long-needle syringe to withdraw aliquots through the septum.[1]
-
Needle Safety: Do not recap needles. Dispose of the entire syringe/needle unit into a sharps container located inside the fume hood.
Decontamination & Disposal[1][2][5]
Principle: Assume all surfaces are contaminated until proven otherwise.
Decontamination Solution
Sulfonamides and piperidines are organic bases.
-
Primary Wash: 10% Ethanol or Isopropanol (solubilizes the organic compound).
-
Secondary Wash: Soap and water (removes the surfactant/solvent residue).
-
Destruction (Spills): For oxidation of the piperidine ring (if required by specific facility protocols), a mild bleach solution (10% sodium hypochlorite) can be used, but warning : Do not mix bleach with ammonia or acid streams.[1]
Waste Segregation
| Waste Stream | Handling Instruction |
| Solid Waste | Double-bag in hazardous waste bags labeled "Toxic Organic Solid."[1] |
| Liquid Waste | Segregate into "Non-Halogenated Organic" (unless DCM is used). Label clearly with full chemical name. |
| Sharps | Direct to incineration bin. Never trash. |
Emergency Response
Workflow: Accidental Spill
Caption: Immediate response loop for solid or liquid spills of potent intermediates.[1][2]
Medical Surveillance
If exposure occurs (inhalation or dermal):
-
Immediate: Wash skin with soap and water for 15 minutes.[7][8] Flush eyes if exposed.[4][5][9]
-
Medical: Seek evaluation.[4][5][7] Inform the physician of potential opioid-like activity (piperidine core) and sulfonamide sensitivity .[1]
References
-
National Institutes of Health (NIH) - PubChem. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid (Related Structure Safety Data). [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] [Link]
-
SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. [Link]
Sources
- 1. 1-(4-acetylphenyl)piperidine-4-carboxylic acid | 250713-76-9 [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
